FPS-ZM1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKWGIBQMHSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FPS-ZM1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
FPS-ZM1 is a potent, high-affinity, and specific small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3][4][5][6][7][8] Its mechanism of action centers on the blockade of the RAGE V-domain, the primary binding site for a multitude of pathogenic ligands, including amyloid-β (Aβ), advanced glycation end products (AGEs), S100 proteins, and high mobility group box-1 (HMGB1).[1][4][9] By preventing ligand binding, this compound effectively attenuates downstream inflammatory and neurodegenerative signaling pathways, demonstrating significant therapeutic potential in preclinical models of Alzheimer's disease, ischemic stroke, and other inflammatory conditions. This guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies underpinning the therapeutic action of this compound.
Core Mechanism of Action: RAGE Inhibition
This compound functions as a direct competitive antagonist of the RAGE receptor.[4][5] The RAGE receptor, a member of the immunoglobulin superfamily, is a pattern recognition receptor that plays a pivotal role in chronic inflammatory states.[10]
Binding Specificity: this compound exhibits high-affinity binding specifically to the extracellular V-domain of RAGE.[3][4][5] This domain is crucial for the recognition and binding of various RAGE ligands. By occupying this site, this compound sterically hinders the interaction of ligands such as Aβ, S100B, and AGEs with the receptor, thereby preventing the initiation of downstream signaling cascades.[4][9]
Blood-Brain Barrier Permeability: A key pharmacological feature of this compound is its ability to readily cross the blood-brain barrier (BBB), a critical attribute for targeting neurodegenerative and neuroinflammatory diseases.[1][2][6][8] This allows for effective engagement with RAGE expressed on various central nervous system (CNS) cell types, including microglia, neurons, and endothelial cells.[3]
Quantitative Data
The inhibitory potency and binding affinity of this compound have been characterized through various in vitro assays.
| Parameter | Value | Assay System | Reference |
| Ki (Inhibitory Constant) | 25 nM | Displacement of [I-125]amyloid beta (1 to 40) from human RAGE domain V expressed in CHO cells | [4][5][6] |
| IC50 (Half maximal inhibitory concentration) | 0.6 µM | Inhibition of RAGE-ligand binding | [3] |
Impact on Cellular Signaling Pathways
This compound modulates several key intracellular signaling pathways that are aberrantly activated upon RAGE ligation.
Inhibition of the RAGE-NF-κB Signaling Axis
The activation of RAGE by its ligands is a potent trigger for the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This compound effectively blocks this activation.
-
Mechanism: Upon ligand binding, RAGE initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., BACE1). This compound, by preventing the initial ligand-RAGE interaction, halts this entire cascade.[9][11]
Modulation of the JAK/STAT Pathway
Recent evidence indicates that this compound can also suppress neuroinflammation by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway in microglia.[12]
-
Mechanism: Lipopolysaccharide (LPS)-induced microglial activation leads to the phosphorylation of JAK and STAT proteins, resulting in the production of pro-inflammatory cytokines. This compound has been shown to downregulate the phosphorylation levels of JAK/STAT in response to LPS, thereby reducing the inflammatory response of microglia.[12]
Downstream Consequences of RAGE Inhibition by this compound
The blockade of RAGE-mediated signaling by this compound results in several therapeutically relevant downstream effects.
-
Reduced Neuroinflammation: this compound significantly decreases the production of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain.[12][13] It also suppresses the activation of microglia, the resident immune cells of the CNS.[1][9]
-
Decreased β-Secretase (BACE1) Activity and Aβ Production: By inhibiting the NF-κB pathway, this compound downregulates the expression and activity of BACE1, the rate-limiting enzyme in the production of Aβ.[1][4][9] This leads to a reduction in the levels of both Aβ40 and Aβ42 in the brain.[1][9]
-
Inhibition of RAGE-mediated Aβ Influx: this compound has been shown to inhibit the transport of circulating Aβ across the blood-brain barrier into the brain, a process mediated by RAGE on endothelial cells.[1][9]
Experimental Protocols
In Vitro RAGE Binding Assay (Radioligand Displacement)
This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to the RAGE receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human RAGE.
-
Radioligand: [I-125]-labeled amyloid-β (1-40).
-
Procedure:
-
Culture RAGE-expressing CHO cells to confluence in 96-well plates.
-
Wash cells with binding buffer (e.g., PBS with 0.1% BSA).
-
Incubate cells with varying concentrations of this compound for 30 minutes at 4°C.
-
Add a constant concentration of [I-125]-Aβ (1-40) to each well and incubate for 3 hours at 4°C.
-
Wash cells extensively with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Calculate the Ki value based on the IC50 and the affinity of the radioligand for RAGE.
-
BACE1 Activity Assay (FRET-based)
This assay measures the enzymatic activity of BACE1 and its inhibition by this compound.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Reagents: Recombinant human BACE1, FRET substrate (e.g., based on the Swedish mutation of APP), assay buffer.
-
Procedure:
-
In a 96-well plate, add BACE1 enzyme to the assay buffer.
-
Add varying concentrations of this compound and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 for this compound.
-
Assessment of NF-κB Nuclear Translocation (Immunofluorescence)
This method visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Line: Microglial cell line (e.g., BV-2) or primary microglia.
-
Stimulus: Lipopolysaccharide (LPS) or AGEs.
-
Procedure:
-
Culture microglia on glass coverslips.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS or AGEs for 1-2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence ratio.
-
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (APPsw/0)
This protocol assesses the therapeutic effects of this compound in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Aged APPsw/0 transgenic mice.
-
Drug Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 1 mg/kg daily) or vehicle control.
-
Behavioral Assessment (Morris Water Maze):
-
Train mice to find a hidden platform in a circular pool of opaque water over several days.
-
Measure the escape latency (time to find the platform) and path length.
-
Conduct a probe trial with the platform removed to assess spatial memory.
-
-
Biochemical Analysis:
-
Sacrifice mice and harvest brain tissue.
-
Homogenize brain tissue and measure Aβ40 and Aβ42 levels using ELISA.
-
Perform Western blotting to assess levels of BACE1, p-JAK/STAT, and NF-κB pathway components.
-
Conduct immunohistochemistry to visualize amyloid plaques and microglial activation.
-
Conclusion
This compound is a well-characterized RAGE inhibitor with a multimodal mechanism of action that addresses key pathological features of Alzheimer's disease and other inflammatory disorders. Its ability to block the binding of diverse ligands to the RAGE V-domain, coupled with its favorable pharmacokinetic property of crossing the blood-brain barrier, makes it a compelling therapeutic candidate. The downstream consequences of RAGE inhibition by this compound, including the suppression of neuroinflammation and the reduction of Aβ production, have been robustly demonstrated in preclinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other RAGE-targeting therapeutics. No clinical studies have been conducted with this compound to date.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Site of FPS-ZM1 on RAGE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor FPS-ZM1 and the Receptor for Advanced Glycation Endproducts (RAGE). RAGE, a multi-ligand receptor of the immunoglobulin superfamily, is implicated in the pathogenesis of a wide range of inflammatory diseases, diabetic complications, neurodegenerative disorders such as Alzheimer's disease, and cancer. This compound has been identified as a potent, blood-brain barrier-permeable antagonist of RAGE, making it a significant tool for research and a potential therapeutic candidate.
The this compound Binding Site: The V Domain
The extracellular portion of RAGE consists of three immunoglobulin-like domains: the V (variable) domain and two C (constant) domains (C1 and C2).[1][2] Extensive research has demonstrated that the V domain is the primary binding site for the majority of RAGE ligands, including amyloid-β (Aβ), S100 proteins, and high mobility group box-1 (HMGB1).[2][3]
This compound exerts its inhibitory effect by directly binding to this crucial V domain of RAGE.[1][2][4][5][6][7] This interaction physically obstructs the binding of pathological ligands, thereby blocking the downstream signaling cascades that contribute to cellular stress and inflammation.[5][6] Experimental evidence confirms that this compound's binding to the V domain is specific, as it does not bind to the C1-C2 domains or to other receptors like the LDL receptor-related protein-1 (LRP), which is also involved in Aβ clearance.[6] While the precise amino acid residues involved in the interaction have not been fully elucidated due to the lack of a co-crystal structure, molecular docking studies suggest that this compound interacts with residues within the VC1 domain, partially overlapping with the Aβ42 interaction areas.[8]
Quantitative Analysis of this compound and RAGE Interaction
The affinity and inhibitory capacity of this compound have been quantified through various biochemical assays. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Ligand(s) | Assay Method | Reference |
| Ki | 25 ± 5 nM | Not Specified | Not Specified | [9] |
| Ki | 25 nM | Aβ | Not Specified | |
| Ki | 148 nM | HMGB1 | Surface Plasmon Resonance (SPR) | [3] |
| Ki | 230 nM | S100B | Surface Plasmon Resonance (SPR) | [3] |
| IC50 | 0.6 µM | Not Specified | Not Specified | [4] |
Signaling Pathway and Mechanism of Inhibition
RAGE activation by its ligands triggers a complex downstream signaling cascade, most notably leading to the activation of the transcription factor NF-κB and subsequent upregulation of pro-inflammatory genes. This compound, by binding to the RAGE V domain, prevents this initial ligand-receptor interaction, thus inhibiting the entire inflammatory cascade.
Figure 1. RAGE signaling pathway and this compound inhibition.
Experimental Protocols
The determination of the this compound binding site and its affinity for RAGE relies on several key experimental methodologies.
Competitive Binding Assay (ELISA-based)
This assay is used to demonstrate that this compound competes with known RAGE ligands for binding to the receptor.
Objective: To determine if this compound inhibits the binding of a specific ligand (e.g., Aβ40) to immobilized RAGE.
Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant soluble RAGE (sRAGE) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Incubation: A constant concentration of a labeled RAGE ligand (e.g., biotinylated Aβ40) is mixed with varying concentrations of this compound (from nM to µM range).
-
Binding: The ligand/inhibitor mixtures are added to the sRAGE-coated wells and incubated for 2-3 hours at room temperature to allow binding.
-
Detection:
-
The plates are washed to remove unbound ligand and inhibitor.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to the wells and incubated for 1 hour.
-
After another wash step, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with an acid solution.
-
-
Data Analysis: The absorbance is read using a microplate reader. The data is plotted as the percentage of ligand binding versus the concentration of this compound to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to RAGE.[3]
Objective: To determine the kinetic constants (ka, kd) and the dissociation constant (KD) for the this compound-RAGE interaction.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant sRAGE is immobilized onto the chip surface via amine coupling.
-
Binding Analysis:
-
A running buffer is continuously passed over the sensor surface to establish a stable baseline.
-
Various concentrations of this compound are injected sequentially over the immobilized RAGE surface (analyte). Binding is observed as an increase in the response units (RU).
-
This is followed by a dissociation phase where the running buffer is passed over the chip, and the dissociation of this compound is monitored as a decrease in RU.
-
-
Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
X-ray Crystallography (Proposed)
While a co-crystal structure of this compound bound to RAGE is not currently available, this method would provide the definitive atomic-level detail of the binding site.
Objective: To resolve the three-dimensional structure of the RAGE V domain in complex with this compound.
Methodology:
-
Protein Expression and Purification: The RAGE V domain (or VC1 domains) is overexpressed in a suitable system (e.g., E. coli) and purified to high homogeneity using chromatography techniques.
-
Complex Formation: The purified RAGE protein is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The RAGE-FPS-ZM1 complex is subjected to extensive crystallization screening using various precipitants, buffers, and temperatures.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Determination: The diffraction data is processed to determine the electron density map. The structure of the protein-ligand complex is then built into this map and refined to yield a final atomic model, revealing the precise interactions between this compound and the RAGE V domain.
Workflow for Inhibitor Characterization
The process of identifying and characterizing a RAGE inhibitor like this compound follows a logical progression from initial screening to detailed binding analysis.
Figure 2. Workflow for RAGE inhibitor discovery and validation.
Logical Relationship: Competitive Inhibition
The mechanism of action of this compound is best described as competitive inhibition. It directly competes with endogenous and pathological ligands for the same binding site on the RAGE V domain.
Figure 3. Logical model of competitive inhibition at the RAGE V-Domain.
References
- 1. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 3. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [neuromics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice [insight.jci.org]
Cellular Targets of FPS-ZM1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPS-ZM1 is a potent, high-affinity, and specific small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3][4] As a blood-brain barrier-permeable compound, this compound has garnered significant interest in the scientific community for its therapeutic potential in a range of pathologies, including Alzheimer's disease, neuroinflammation, and diabetes-related complications.[1][5] This technical guide provides a comprehensive overview of the cellular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for studying its activity.
Primary Cellular Target: Receptor for Advanced Glycation End products (RAGE)
The primary and exclusive cellular target of this compound is the Receptor for Advanced Glycation End products (RAGE), a multi-ligand member of the immunoglobulin superfamily of cell surface molecules.[1][6] this compound specifically binds to the extracellular V (variable) domain of RAGE, thereby competitively inhibiting the binding of a diverse array of ligands.[2][3]
These ligands include:
-
Advanced Glycation End products (AGEs): Non-enzymatically glycated proteins and lipids that accumulate in aging and diabetes.
-
Amyloid-β (Aβ) peptides: Aβ40 and Aβ42, which are central to the pathology of Alzheimer's disease.[1][2]
-
S100 proteins: A family of calcium-binding proteins, including S100B, which are involved in inflammatory processes.[6]
-
High Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule released from necrotic cells that promotes inflammation.[6]
By blocking ligand binding to RAGE, this compound effectively attenuates the downstream signaling cascades that contribute to cellular stress, inflammation, and tissue damage.
Quantitative Data on this compound-RAGE Interaction
The interaction between this compound and RAGE has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Ki | 25 nM | Competitive Radioligand Binding Assay | --- | [2][4][7] |
| IC50 | 0.6 µM | RAGE Inhibition Assay | --- | [8] |
| EC50 (inhibition of Aβ-induced TBARS) | 11 ± 2 nM | Thiobarbituric Acid Reactive Substances (TBARS) Assay | RAGE-transfected CHO cells | [9] |
Downstream Signaling Pathways Modulated by this compound
The engagement of RAGE by its ligands triggers a complex network of intracellular signaling pathways that drive pro-inflammatory and pro-oxidant cellular responses. This compound, by inhibiting the initial ligand-RAGE interaction, effectively dampens these downstream cascades. The primary signaling pathways affected are the NF-κB, JAK/STAT, and MAPK pathways.
RAGE Signaling and its Inhibition by this compound
The following diagram illustrates the central role of RAGE in activating downstream signaling and how this compound intervenes.
Caption: this compound competitively inhibits ligand binding to the RAGE V-domain.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. RAGE activation leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the nuclear translocation of NF-κB p65.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Role of FPS-ZM1 in Mitigating Amyloid-Beta Plaque Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The Receptor for Advanced Glycation End products (RAGE) has been identified as a key player in the pathogenesis of AD, mediating the influx of circulating Aβ into the brain and promoting neuroinflammation. FPS-ZM1, a potent and specific inhibitor of RAGE, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the role of this compound in modulating Aβ plaque formation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction
The amyloid hypothesis remains a central tenet in Alzheimer's disease research, positing that the aggregation of amyloid-beta peptides is a primary event in the disease cascade. RAGE, a multiligand receptor of the immunoglobulin superfamily, is implicated in this process by acting as a transporter of Aβ across the blood-brain barrier (BBB) and by mediating Aβ-induced cellular stress and inflammation.[1][2][3] this compound is a high-affinity RAGE-specific inhibitor that has been shown to be non-toxic, capable of crossing the BBB, and effective in reducing Aβ-mediated pathology in preclinical models of AD.[2][3][4] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RAGE pathway with this compound.
Mechanism of Action of this compound
This compound exerts its effects primarily by blocking the interaction of various ligands, including Aβ, with the V domain of the RAGE receptor.[1][3] This inhibition has several downstream consequences that collectively contribute to the reduction of Aβ plaque formation and associated neuropathology.
-
Inhibition of Aβ Influx across the Blood-Brain Barrier: RAGE expressed on brain endothelial cells mediates the transport of circulating Aβ40 and Aβ42 from the blood into the brain.[3][5] this compound effectively blocks this RAGE-mediated influx, thereby reducing the central nervous system's Aβ burden.[3]
-
Reduction of β-Secretase (BACE1) Activity: Within the brain, this compound has been shown to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[3][6] By downregulating BACE1 activity, this compound reduces the production of Aβ peptides.[3]
-
Suppression of Neuroinflammation: The binding of Aβ to RAGE on microglia, the resident immune cells of the brain, triggers an inflammatory response characterized by the release of pro-inflammatory cytokines.[7][8] this compound suppresses this microglia activation and the subsequent neuroinflammatory cascade.[3][8] This is achieved, in part, by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammation.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| RAGE Inhibition (IC50) | 0.6 µM | Receptor for Advanced Glycation End products (RAGE) inhibitor assay | [4] |
| RAGE Binding Affinity (Ki) | 25 nM | Not specified | |
| HMGB1 Binding Inhibition (Ki) | 148 nM | Surface Plasmon Resonance (SPR) | [1] |
| S100B Binding Inhibition (Ki) | 230 nM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: In Vivo Efficacy of this compound in APPsw/0 Mice
| Parameter | Treatment Group | Result | Reference |
| Dosage | This compound | 1 mg/kg (i.v. or i.p.) | [2][10] |
| Aβ40 Levels (Cortex & Hippocampus) | This compound treated | Markedly reduced compared to vehicle | [3] |
| Aβ42 Levels (Cortex & Hippocampus) | This compound treated | Markedly reduced compared to vehicle | [3] |
| Activated Microglia | This compound treated | ~80% reduction compared to vehicle | [3] |
| BACE1 Expression and Activity | This compound treated | Significantly inhibited | [3][10] |
| NF-κB Activity | This compound treated | Normalized to levels of non-transgenic controls | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inhibiting Aβ-Induced Neuroinflammation
Caption: this compound blocks Aβ binding to RAGE, inhibiting downstream neuroinflammatory signaling.
Experimental Workflow for Assessing this compound Efficacy in an Animal Model
Caption: A typical workflow for evaluating the therapeutic effects of this compound in a mouse model of AD.
Detailed Experimental Protocols
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[11][12]
-
Apparatus: A circular pool (90-150 cm in diameter) filled with opaque water (21-26°C) containing a hidden escape platform submerged 1-2 cm below the surface.[12][13][14] The pool is situated in a room with various distal visual cues.
-
Acquisition Phase:
-
Rats or mice are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days).[11]
-
For each trial, the animal is placed into the pool at one of four randomly selected starting positions, facing the pool wall.[13][15]
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[16]
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform.[15]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.[12][15]
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[15]
-
Western Blot Analysis for RAGE, BACE1, and APP
Western blotting is used to quantify the protein levels of RAGE, BACE1, and APP in brain tissue lysates.[16][17]
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for RAGE, BACE1, or APP.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
Normalization: The expression levels of the target proteins are normalized to a loading control protein (e.g., β-actin or GAPDH).
In Vivo Blood-Brain Barrier Aβ Transport Assay
This assay measures the influx of radiolabeled Aβ from the circulation into the brain.
-
Animal Preparation: Anesthetized mice are used for this procedure.
-
Radiolabeled Aβ Infusion: 125I-labeled Aβ40 or Aβ42 is infused into the systemic circulation, typically via the carotid artery.
-
Co-infusion with this compound: In the experimental group, this compound is co-infused with the radiolabeled Aβ.
-
Brain Tissue Collection: After a specific time, the animal is euthanized, and the brain is collected.
-
Quantification of Radioactivity: The amount of radioactivity in the brain tissue is measured using a gamma counter.
-
Calculation of Influx: The rate of Aβ influx into the brain is calculated and compared between the control and this compound-treated groups.
NF-κB Activation Assay
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[18][19]
-
Cell Culture and Treatment: Cells (e.g., primary microglia or a neuronal cell line) are cultured and treated with Aβ in the presence or absence of this compound.[8][20]
-
Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Western Blot Analysis: The levels of NF-κB p65 in the cytoplasmic and nuclear fractions are determined by Western blotting, as described above. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate NF-κB activation.
-
Immunocytochemistry: Alternatively, cells can be fixed and stained with an antibody against NF-κB p65. The cellular localization of p65 is then visualized using fluorescence microscopy.
BACE1 Activity Assay
This assay measures the enzymatic activity of BACE1 in brain tissue lysates.[21][22]
-
Sample Preparation: Brain tissue lysates are prepared as described for Western blotting.
-
Fluorogenic Substrate: A specific BACE1 fluorogenic substrate is used. This substrate contains a cleavage site for BACE1 flanked by a fluorophore and a quencher.
-
Enzymatic Reaction: The tissue lysate is incubated with the fluorogenic substrate in an appropriate reaction buffer.
-
Fluorescence Measurement: If BACE1 is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This increase in fluorescence is measured over time using a fluorometer.
-
Activity Calculation: The rate of increase in fluorescence is proportional to the BACE1 activity in the sample.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the multifaceted role of the RAGE receptor in Aβ pathology. Its ability to inhibit Aβ influx into the brain, reduce Aβ production via BACE1 inhibition, and suppress neuroinflammation underscores its potential as a disease-modifying agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RAGE inhibitors in the pursuit of effective treatments for this devastating neurodegenerative disease.
References
- 1. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [neuromics.com]
- 5. Clearance of amyloid-β peptide across the blood-brain barrier: Implication for therapies in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RAGE-dependent signaling in microglia contributes to neuroinflammation, Aβ accumulation, and impaired learning/memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAGE-Specific Inhibitor this compound Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. A new automatic method for tracking rats in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geriatri.dergisi.org [geriatri.dergisi.org]
- 15. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on the metabolism of Aβ induced by advanced glycation end products in hippocampus [yxbwk.njournal.sdu.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of FPS-ZM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPS-ZM1 is a potent and specific antagonist of the Receptor for Advanced Glycation Endproducts (RAGE), a key pattern recognition receptor implicated in the pathogenesis of a wide range of inflammatory diseases. By binding to the V-domain of RAGE, this compound effectively blocks the interaction of RAGE with its diverse ligands, including advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1). This inhibitory action disrupts the downstream signaling cascades that lead to the activation of pro-inflammatory transcription factors, thereby attenuating the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation.
Introduction to this compound and the RAGE Axis
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand transmembrane receptor belonging to the immunoglobulin superfamily.[1][2] Under normal physiological conditions, RAGE expression is generally low. However, in states of chronic inflammation, diabetes, and neurodegenerative diseases, the accumulation of RAGE ligands leads to its upregulation, creating a positive feedback loop that perpetuates the inflammatory cycle.[3][4]
Ligand binding to RAGE triggers a cascade of intracellular signaling events, most notably the activation of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5][6] This leads to the transcription and subsequent release of a host of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][7]
This compound emerges as a critical tool for investigating the role of the RAGE axis in inflammation. It is a high-affinity, blood-brain barrier-permeable small molecule that specifically targets the V-domain of RAGE, the primary ligand-binding site.[8][9] This targeted inhibition allows for the precise dissection of RAGE-mediated inflammatory pathways.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
This compound exerts its anti-inflammatory effects by directly interfering with the initial step of the RAGE signaling cascade – ligand binding. This blockade prevents the activation of downstream pathways responsible for the inflammatory response.
The RAGE-NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Upon ligand binding, RAGE activation leads to a series of intracellular events that culminate in the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[10] this compound has been shown to significantly suppress the nuclear translocation of NF-κB p65 in response to RAGE ligands like AGEs.[11]
Figure 1: this compound inhibits the RAGE-NF-κB signaling pathway.
The RAGE-JAK/STAT Signaling Pathway
Recent evidence has also implicated the JAK/STAT pathway in RAGE-mediated inflammation, particularly in microglia.[6] Following ligand engagement, RAGE can activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the expression of target genes, including those encoding inflammatory mediators. Studies have demonstrated that this compound can downregulate the phosphorylation of JAK/STAT proteins in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]
Figure 2: this compound mediated inhibition of the RAGE-JAK/STAT pathway.
Quantitative Data on the Anti-Inflammatory Effects of this compound
Numerous preclinical studies have quantified the anti-inflammatory efficacy of this compound in various models. The following tables summarize key findings.
Table 1: In Vivo Studies
| Disease Model | Animal Model | This compound Dose & Route | Key Inflammatory Markers Measured | Results | Citation(s) |
| Neuroinflammation (LPS-induced) | C57BL/6J mice | 10 mg/kg, i.p. | TNF-α, IL-1β (hippocampus) | Significant reduction in cytokine levels. | [6] |
| Neuroinflammation (Focal Cerebral Ischemia) | Sprague-Dawley rats | Not specified | Pro-inflammatory cytokines | Decreased levels of pro-inflammatory cytokines. | [12][13] |
| Sepsis (LPS-induced) | Mice | 10 mg/kg, i.p. | IL-1β, IL-18 (serum) | Reduced serum levels of IL-1β and IL-18. | [14] |
| Alzheimer's Disease | APPsw/0 mice | 1 mg/kg, i.v. | TNF-α, IL-1β, IL-6, MCP-1 (cortex and hippocampus) | 70-80% reduction in pro-inflammatory cytokines. | [15] |
| Hypertension-related Renal Injury | Spontaneously Hypertensive Rats | Oral gavage | Tnf, Il6, Il1b (kidney) | Suppressed expression of pro-inflammatory cytokines. | [16] |
Table 2: In Vitro Studies
| Cell Type | Inflammatory Stimulus | This compound Concentration | Key Inflammatory Markers Measured | Results | Citation(s) |
| BV-2 microglial cells, primary microglial cells | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, TNF-α, COX-2 | Decreased production of pro-inflammatory mediators. | [6] |
| Primary rat microglia | Advanced Glycation Endproducts (AGEs) | Not specified | TNF-α, IL-1β, COX-2, iNOS | Significantly suppressed expression of inflammatory mediators. | [11] |
| Bone Marrow Mesenchymal Stem Cells | High Glucose (HG) | Not specified | TNF-α, IL-1β, IL-6 | Reduced levels of inflammatory cytokines. | [17] |
| RAGE-expressing CHO cells | Amyloid-β (Aβ) | 10 nM to 10 μM | Cellular stress markers | Inhibition of Aβ-induced cellular stress. | [8] |
Experimental Protocols
The following protocols provide a general framework for investigating the anti-inflammatory properties of this compound. Specific details may need to be optimized for individual experimental setups.
In Vivo Model of LPS-Induced Neuroinflammation
Figure 3: General workflow for an in vivo neuroinflammation study.
-
Animal Model: C57BL/6J mice are commonly used.[6]
-
Acclimatization: House animals under standard conditions for at least one week prior to experimentation.
-
Grouping: Divide animals into experimental groups: (1) Vehicle control, (2) LPS only, (3) LPS + this compound, and (4) this compound only.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[6] The vehicle for this compound should be administered to the control and LPS-only groups.
-
LPS Challenge: 30 minutes after this compound administration, induce inflammation by i.p. injection of LPS (e.g., 5 mg/kg).[6]
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-LPS), euthanize the animals and collect tissues of interest (e.g., hippocampus, cortex).
-
Biochemical Analysis:
-
ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in tissue homogenates using commercially available ELISA kits.
-
Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-JAK, p-STAT, p-p65 NF-κB) in tissue lysates.
-
Immunohistochemistry: Assess microglial activation and proliferation in brain sections using antibodies against markers like Iba1.
-
In Vitro Model of AGEs-Induced Microglial Inflammation
-
Cell Culture: Culture primary rat microglia or a suitable microglial cell line (e.g., BV-2) in appropriate media.
-
Cell Plating: Seed cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Add AGEs (e.g., 200 µg/mL) to the cell culture media to induce an inflammatory response.[11]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis:
-
Cell Viability Assay: Assess the cytotoxicity of this compound and AGEs using assays such as MTT or LDH.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the culture supernatant.
-
Western Blot: Analyze the expression of RAGE, iNOS, COX-2, and the phosphorylation of NF-κB pathway components in cell lysates.[11]
-
Immunofluorescence: Visualize the nuclear translocation of NF-κB p65 using immunocytochemistry.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of the RAGE signaling axis in inflammatory processes. Its high specificity and potency, coupled with its ability to cross the blood-brain barrier, make it particularly useful for in vivo studies of neuroinflammation. The data summarized in this guide highlight the significant anti-inflammatory effects of this compound across a range of preclinical models. The provided experimental protocols offer a starting point for researchers aiming to further investigate the therapeutic potential of RAGE inhibition in inflammatory and neurodegenerative diseases.
References
- 1. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] RAGE signaling in inflammation and arterial aging. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAGE-Specific Inhibitor this compound Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. AGER-Mediated Lipid Peroxidation Drives Caspase-11 Inflammasome Activation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of RAGE by this compound alleviates renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
The Role of FPS-ZM1 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a common hallmark of neurodegenerative diseases, is significantly mediated by the Receptor for Advanced Glycation End products (RAGE). The interaction of RAGE with its various ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ), triggers a cascade of inflammatory responses, contributing to neuronal damage and cognitive decline. FPS-ZM1, a potent and specific inhibitor of RAGE, has emerged as a promising therapeutic agent in preclinical models of neurodegenerative disorders. This technical guide provides an in-depth overview of the role of this compound, focusing on its mechanism of action, quantitative effects in disease models, and detailed experimental protocols.
Mechanism of Action of this compound
This compound is a high-affinity antagonist of RAGE, with a reported IC50 of 0.6 μM and a Ki of 25 nM.[1][2][3] It functions by binding to the V-type immunoglobulin domain of RAGE, thereby blocking the interaction with its ligands.[3][4][5] This inhibition prevents the activation of downstream signaling pathways implicated in neuroinflammation and neurotoxicity. Notably, this compound is a blood-brain barrier (BBB) permeable compound, a critical characteristic for a centrally acting therapeutic.[3][4][5]
The binding of ligands to RAGE initiates a complex signaling cascade. This compound has been shown to attenuate these pathways, primarily through the inhibition of:
-
RAGE/DIAPH1/NF-κB Pathway: The interaction of RAGE with its ligands often leads to the recruitment of the formin protein Diaphanous 1 (DIAPH1), which in turn activates the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. This compound effectively blocks this pathway, reducing the production of inflammatory mediators.[6][7][8]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical inflammatory signaling cascade that can be activated by RAGE. This compound has been demonstrated to suppress the phosphorylation of JAK and STAT proteins, thereby inhibiting the inflammatory response mediated by this pathway.[9]
Quantitative Effects of this compound in Neurodegenerative Disease Models
The efficacy of this compound has been demonstrated in various preclinical models, most notably in models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
| Parameter | Model | Treatment Details | Results | Reference |
| RAGE Inhibition | In vitro | This compound | IC50 = 0.6 μM | [1][2] |
| In vitro | This compound | Ki = 25 nM | [3] | |
| In vitro (SPR) | This compound vs. HMGB1 binding to RAGE | Ki = 148 nM | [10] | |
| In vitro (SPR) | This compound vs. S100B binding to RAGE | Ki = 230 nM | [10] | |
| Neuroinflammation | Aged APPsw/0 mice | 1 mg/kg this compound, i.p. | ~80% reduction in activated microglia in the brain | [4] |
| LPS-challenged C57BL/6J mice | 10 mg/kg this compound, i.p. | Ameliorated proliferation and activation of microglia in the hippocampus; Alleviated overproduction of IL-1β and TNF-α in the hippocampus | [11] | |
| Rat primary microglia | 25, 50, 100 nM this compound | Significantly suppressed AGEs-induced RAGE overexpression, microglial activation, and expression of TNF-α, IL-1β, COX-2, and iNOS | [12] | |
| Amyloid-β Pathology | Aged APPsw/0 mice | 1 mg/kg this compound, i.p. | Inhibited RAGE-mediated influx of circulating Aβ40 and Aβ42 into the brain; Inhibited β-secretase (BACE1) activity and Aβ production | [4][13] |
| AGEs-injected rat hippocampus | This compound treatment | Significantly reduced the increased levels of Aβ1-40 and Aβ1-42 | [14] | |
| Cognitive Function | Aged APPsw/0 mice | 1 mg/kg this compound, i.p. | Normalized cognitive performance | [4] |
| AGEs-injected rat hippocampus | This compound treatment | Significantly reduced the increased escape latency in the Morris water maze test | [14] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the RAGE/DIAPH1/NF-κB signaling pathway.
Caption: this compound suppresses the RAGE-mediated JAK/STAT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
In Vivo Administration of this compound in Mouse Models
Objective: To assess the in vivo efficacy of this compound in a neurodegenerative disease mouse model (e.g., APPsw/0).
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
APPsw/0 transgenic mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., 1 mg/kg). Ensure complete dissolution.
-
Animal Dosing: Administer the prepared this compound solution or vehicle to the mice via intraperitoneal injection. The dosing regimen may vary depending on the study design (e.g., daily for a specified number of weeks).
-
Monitoring: Regularly monitor the animals for any adverse effects and for the development of the disease phenotype.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analysis.
Morris Water Maze Test for Cognitive Assessment
Objective: To evaluate spatial learning and memory in mice treated with this compound.
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Treated and control mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the first trial.
-
Cued Training (Visible Platform): For one day, train the mice to find a visible platform in the water maze. This teaches the mice the basic task of escaping the water by finding the platform.
-
Acquisition Phase (Hidden Platform): For several consecutive days (e.g., 5 days), conduct multiple trials per day with the platform submerged and hidden. Release each mouse from different starting positions. Record the time it takes for the mouse to find the platform (escape latency) and the path taken using the video tracking system.
-
Probe Trial (Platform Removed): On the day following the last acquisition trial, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Analysis: Analyze the escape latencies, path lengths, and probe trial data to assess learning and memory.
Caption: Workflow for the Morris Water Maze test.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.
Materials:
-
Brain tissue homogenates from treated and control mice
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet insoluble material. The supernatant (soluble fraction) and the pellet (insoluble fraction, which can be further extracted) can be used for Aβ quantification.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody specific for Aβ40 or Aβ42.
-
Adding standards and samples to the wells and incubating.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Western Blotting for BACE1 and NF-κB
Objective: To determine the protein expression levels of BACE1 and the activation of NF-κB.
Materials:
-
Brain tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (anti-BACE1, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse brain tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunohistochemistry for Microglia and Astrocytes
Objective: To visualize and quantify the activation of microglia and astrocytes in brain tissue.
Materials:
-
Brain sections (fixed and sliced)
-
Primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse mice with paraformaldehyde, post-fix the brains, and cryoprotect in sucrose. Cut brain sections using a cryostat.
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Mount the sections and visualize using a fluorescence microscope. Capture images and quantify the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by effectively targeting the RAGE signaling pathway. Its ability to cross the blood-brain barrier and mitigate neuroinflammation, amyloid-beta pathology, and cognitive deficits highlights its promise as a disease-modifying agent. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of RAGE in neurodegeneration and to advance the development of novel therapeutics like this compound.
References
- 1. This compound [neuromics.com]
- 2. This compound - Focus Biomolecules [mayflowerbio.com]
- 3. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Anti-Metastatic Potential of FPS-ZM1: A Technical Guide to its Effects on Cancer Cell Migration
For Immediate Release
This technical whitepaper provides an in-depth exploration of FPS-ZM1, a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE), and its significant effects on cancer cell migration. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to offer a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction: Targeting Cancer Cell Migration with this compound
Cancer metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this cascade is cancer cell migration. The Receptor for Advanced Glycation End products (RAGE) signaling pathway has been identified as a key player in promoting inflammation and cell migration in various cancers. This compound, a small molecule inhibitor of RAGE, has emerged as a promising therapeutic agent to thwart cancer cell invasion and metastasis. This guide delves into the scientific evidence supporting the role of this compound in inhibiting cancer cell migration, providing a valuable resource for the scientific community.
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on cancer cell migration and invasion has been demonstrated across various cancer types. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Cancer Cell Invasion by this compound
| Cancer Type | Cell Line(s) | Assay Type | This compound Concentration | Observed Effect | Citation(s) |
| Breast Cancer | 4T1, E0771, Py8119 | Invasion Assay | 1-5 µM | Impaired tumor cell invasion. | [1] |
| Breast Cancer | 4T1, E0771, Py8119 | Spheroid Assay | 1-5 µM | Fewer and smaller colonies formed. | [1] |
Table 2: In Vivo Inhibition of Metastasis by this compound
| Cancer Model | Treatment | Outcome | Observed Effect | Citation(s) |
| 4T1/BALB/c injected mice | This compound (1mg/kg) | Lung Metastasis | Dramatic inhibitory effect on metastasis to the lungs. | [1] |
The RAGE Signaling Pathway and its Inhibition by this compound
This compound exerts its anti-migratory effects by binding to the V domain of RAGE, preventing the interaction with its ligands, such as High Mobility Group Box 1 (HMGB1) and S100 proteins. This blockade disrupts downstream signaling cascades that are crucial for cell migration.
The binding of ligands to RAGE activates several intracellular signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) pathways. The activation of NF-κB leads to the transcription of genes involved in inflammation, cell survival, and proliferation. The ERK1/2 pathway, part of the MAPK (Mitogen-activated protein kinase) cascade, also plays a critical role in cell proliferation, differentiation, and migration. By inhibiting the initial ligand-RAGE interaction, this compound effectively suppresses the activation of these downstream pathways, thereby reducing cancer cell motility and invasion.
RAGE Signaling Pathway and this compound Inhibition
Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed methodologies for key in vitro experiments.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 4T1, E0771, Py8119) in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours (e.g., 2 x 10^5 cells/well for fibroblasts).
-
Scratch Creation: Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.
-
Washing: Gently wash the monolayer with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Replenish with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM) or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) for 24-48 hours using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Wound Healing Assay Workflow
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory response of cancer cells towards a chemoattractant through a porous membrane.
Protocol:
-
Chamber Preparation: Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate.
-
Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells (e.g., AsPC-1, PANC-1) in serum-free medium and seed 2 x 10^4 cells in 200 µL into the upper chamber.[2]
-
Treatment: Add this compound at desired concentrations to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet.[3]
-
Quantification: Count the number of migrated cells in multiple fields under a microscope.
Transwell Migration Assay Workflow
Spheroid Invasion Assay
This 3D assay mimics the invasion of tumor cells from a primary mass into the surrounding extracellular matrix.
Protocol:
-
Spheroid Formation: Generate cancer cell spheroids by seeding cells in ultra-low attachment plates or using the hanging drop method.[4]
-
Matrix Preparation: Prepare a gel matrix, typically Matrigel, diluted with serum-free medium (e.g., 1:5 dilution).[2] Coat the wells of a 24-well plate with the matrix and allow it to solidify.
-
Spheroid Embedding: Gently place the pre-formed spheroids on top of the matrix.
-
Treatment: Overlay the spheroids with medium containing this compound or a vehicle control.
-
Incubation: Incubate for 24-72 hours to allow for cell invasion into the matrix.
-
Imaging and Analysis: Capture images of the spheroids at different time points and measure the area of invasion or the distance of cell migration from the spheroid core.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the RAGE signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAGE, phospho-NF-κB, NF-κB, phospho-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[5][6]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a potent inhibitor of cancer cell migration and invasion. By targeting the RAGE signaling pathway, this compound offers a promising therapeutic strategy to combat metastasis. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the anti-cancer properties of this compound and to develop novel anti-metastatic therapies. Future research should focus on elucidating the full spectrum of this compound's effects on the tumor microenvironment and its potential in combination with other cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 4. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RAGE Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for FPS-ZM1 In Vitro Experiments
Introduction
FPS-ZM1 is a potent, high-affinity, and specific antagonist for the Receptor for Advanced Glycation End products (RAGE).[1] As a tertiary amide compound, it is cell-permeable and has been demonstrated to cross the blood-brain barrier in in vivo models.[2][3] The primary mechanism of action for this compound is the inhibition of ligand binding to the V domain of RAGE.[2][4] RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of various chronic diseases, including Alzheimer's disease, diabetes, and inflammatory disorders.[3][5] Ligands such as amyloid-beta (Aβ), S100 proteins, advanced glycation end products (AGEs), and high mobility group box 1 (HMGB1) bind to RAGE, activating downstream signaling cascades that promote cellular stress, inflammation, and apoptosis.[5][6]
This compound effectively blocks the interaction of these ligands with RAGE, thereby inhibiting downstream signaling pathways like NF-κB and JAK/STAT, and mitigating pathological cellular responses.[4][7] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity based on published findings.
| Parameter | Value | Ligand(s) | Assay System | Reference |
| Ki | 25 nM | Not Specified | RAGE Binding | [1] |
| IC50 | 0.6 µM | Not Specified | RAGE Inhibition | [8] |
| Inhibition | 10 - 500 nM | 125I-Aβ40 | Cell-free (sRAGE) | [4] |
| Inhibition | 10 - 1000 nM | 125I-HMGB1, 125I-S100B | Cell-free (sRAGE) | [4] |
Experimental Protocols
Cell-Free RAGE Ligand Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to immobilized soluble RAGE (sRAGE).
Materials:
-
Human soluble RAGE (sRAGE)
-
125I-labeled RAGE ligand (e.g., Aβ40, HMGB1, S100B)
-
This compound
-
96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Gamma counter
Protocol:
-
Immobilize human sRAGE (10 µg/mL) in 96-well microtiter plates by incubating overnight at 4°C.
-
Wash the wells with PBS to remove unbound sRAGE.
-
Block the wells with 3% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.
-
Prepare serial dilutions of this compound (e.g., 10 nM to 1000 nM) in PBS.
-
Add the 125I-labeled ligand (e.g., 5 nM 125I-Aβ40) to wells with and without the various concentrations of this compound.[4] Include control wells with radioligand only (for total binding) and wells with excess unlabeled ligand (for non-specific binding).
-
Incubate for 1 hour at room temperature.[9]
-
Wash the wells multiple times with cold PBS to remove unbound radiolabeled ligands.[9]
-
Quantify the bound radioactivity in each well using a gamma counter.
-
Calculate the specific binding and determine the inhibitory constant (Ki) of this compound by plotting the percentage of inhibition against the concentration of this compound.
Cell Viability and Cytotoxicity Assay
This protocol determines the potential cytotoxic effects of this compound on a chosen cell line, ensuring that observed effects in other assays are not due to cell death.
Materials:
-
RAGE-expressing cells (e.g., CHO, SH-SY5Y, or BV-2 microglia)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, ranging from 10 nM to 10 µM.[2]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). A 72-hour incubation has been previously reported.[2]
-
At the end of the incubation period, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Downstream Signaling Proteins
This protocol is used to assess the effect of this compound on the expression levels of proteins involved in RAGE signaling pathways, such as BACE1 or phosphorylated STAT proteins.
Materials:
-
RAGE-expressing cells (e.g., SH-SY5Y, BV-2)
-
Cell culture dishes
-
RAGE ligand (e.g., Aβ40, LPS)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BACE1, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture cells to ~80% confluency in culture dishes.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a RAGE ligand (e.g., Aβ40 or LPS) for the appropriate duration.[7]
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to a loading control like β-actin.
Cytokine Release Assay (ELISA)
This protocol measures the inhibitory effect of this compound on the production and release of pro-inflammatory cytokines from cells stimulated with a RAGE ligand.
Materials:
-
Microglial cells (e.g., BV-2) or primary microglia
-
Cell culture plates
-
RAGE ligand (e.g., LPS)
-
This compound
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Protocol:
-
Plate cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a ligand like LPS to induce an inflammatory response.[7] Include unstimulated and vehicle-treated controls.
-
Incubate for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant from each well.
-
Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's protocol.[7]
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve and compare the levels between different treatment groups.
Diagrams
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
References
- 1. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 6. RAGE signaling in Skeletal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [neuromics.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Optimal FPS-ZM1 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPS-ZM1 is a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE), a multiligand receptor of the immunoglobulin superfamily implicated in a variety of pathological processes, including neuroinflammation, neurodegenerative diseases, and diabetic complications.[1][2] By binding to the V domain of RAGE, this compound effectively blocks the interaction of RAGE with its ligands, such as amyloid-β (Aβ), S100 proteins, and advanced glycation end products (AGEs).[3][4] This inhibition mitigates downstream signaling cascades, primarily the NF-κB and JAK/STAT pathways, leading to a reduction in cellular stress, inflammation, and apoptosis.[1][3][5] Notably, this compound is a blood-brain barrier-permeant, non-toxic compound, making it a valuable tool for in vitro and in vivo studies.[2][4]
These application notes provide a comprehensive guide for determining the optimal concentration of this compound in various cell culture systems. The included protocols are designed to assist researchers in assessing its efficacy and mechanism of action.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the effective concentrations and key inhibitory values of this compound from various in vitro studies.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line/Type | Application | Effective Concentration Range | Incubation Time | Reference |
| CHO cells | Inhibition of Aβ binding to RAGE | 10 nM - 1 µM | Not Specified | [3] |
| CHO cells | Cytotoxicity Assay (WST-8) | 10 nM - 10 µM (non-toxic) | 72 hours | [3][4] |
| SH-SY5Y cells | Inhibition of Aβ-induced BACE1 expression | 50 nM | Not Specified | [3] |
| Primary Microglia | Inhibition of AGEs-induced cytotoxicity | 25, 50, 100 nM | 1 hour pretreatment, then 24 hours with AGEs | [6] |
| Primary Microglia | Alleviation of AGEs-induced oxidative stress | 25, 50, 100 nM | 1 hour pretreatment, then 24 hours with AGEs | [7] |
| BV-2 cells | Inhibition of LPS-induced pro-inflammatory cytokine production | Not specified, but effective in vivo at 10 mg/kg | Not Specified | [5] |
Table 2: Inhibitory Constants (Ki) and IC50 of this compound
| Target Interaction | Inhibitory Constant (Ki) / IC50 | Cell/System | Reference |
| Aβ40 binding to sRAGE | Ki = 25 nM | Cell-free assay | [8] |
| HMGB1 binding to sRAGE | Ki = 148 nM | Cell-free assay | [4] |
| RAGE inhibition | IC50 = 0.6 µM | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway Inhibited by this compound
Caption: this compound inhibits RAGE signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound experiments.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Appropriate cell line (e.g., SH-SY5Y, BV-2) or primary cells (e.g., microglia)
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Stimulus (e.g., Aβ oligomers, AGEs, LPS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 96-well, 24-well, 6-well)
Protocol:
-
Cell Seeding: Plate cells at the desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM to 1 µM). Also, prepare the stimulus at the desired concentration in complete culture medium.
-
Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A pre-treatment time of 1 hour is often effective.[6] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Stimulation: After the pre-treatment period, add the stimulus to the wells. For some experimental designs, the medium may be replaced with fresh medium containing both this compound and the stimulus.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Proceed to Analysis: After incubation, proceed with the desired downstream assays.
Cell Viability Assay (WST-8)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cells treated with various concentrations of this compound in a 96-well plate
-
WST-8 assay kit
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of the WST-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for BACE1 and RAGE Expression
This protocol allows for the analysis of protein expression levels.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BACE1, anti-RAGE, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Quantify band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for BACE1 mRNA
This protocol is for analyzing changes in gene expression.
Materials:
-
Treated cells from a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for BACE1 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers, and master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of BACE1 mRNA, normalized to the housekeeping gene.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the inhibition of NF-κB activation.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.
-
Blocking: Wash with PBS and block for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the localization of NF-κB p65. In unstimulated or this compound-treated stimulated cells, NF-κB should be predominantly in the cytoplasm, while in stimulated, untreated cells, it will translocate to the nucleus.
References
- 1. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 8. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: FPS-ZM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPS-ZM1 is a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3] It functions as a high-affinity antagonist, blocking the binding of ligands such as amyloid-β (Aβ), S100B, and High Mobility Group Box 1 (HMGB1) to the V domain of RAGE.[4][5] This inhibitory action disrupts downstream signaling pathways implicated in various pathological processes, including neuroinflammation, Alzheimer's disease, and cancer metastasis.[3][5][6] this compound is a blood-brain barrier permeable compound, making it a valuable tool for in vivo studies of RAGE signaling in the central nervous system.[1][4][5]
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 327.85 g/mol | [1] |
| Formula | C₂₀H₂₂ClNO | [1] |
| Purity | ≥98% (HPLC) | [1][7] |
| Appearance | Crystalline solid | [7] |
| Storage (Powder) | -20°C for up to 3-4 years | [7][8] |
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 32.78 - 100 | 100 - 201.31 | [1][4] |
| Ethanol | 15 - 66 | ~45.7 - 201.3 | [4][7] |
| Dimethylformamide (DMF) | 30 | ~91.5 | [3][7] |
| Water | Insoluble | Insoluble | [4][8] |
| DMF:PBS (pH 7.2) (1:7) | ~0.12 | ~0.37 | [3][7] |
Note: Solubility can be affected by factors such as temperature and the use of fresh, anhydrous solvents. For instance, moisture-absorbing DMSO can reduce solubility.[4] It is recommended to use ultrasonic treatment to aid dissolution in DMSO.[8]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 327.85 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 327.85 g/mol = 0.0032785 g
-
Mass (mg) = 3.28 mg
-
-
Weighing this compound:
-
Carefully weigh out 3.28 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[8]
-
-
Storage:
-
Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Stock solutions in DMSO are stable for up to 6 months to 2 years at -20°C or -80°C, respectively.[8] Aqueous solutions are not recommended for storage for more than one day.[7]
-
Caption: Workflow for preparing this compound stock solution.
In Vitro RAGE Ligand Binding Assay
This protocol provides a general method for assessing the ability of this compound to inhibit the binding of a ligand (e.g., Aβ40) to RAGE.
Materials:
-
Recombinant human soluble RAGE (sRAGE)
-
Radiolabeled ligand (e.g., ¹²⁵I-Aβ40)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
96-well microtiter plates
-
Gamma counter
Protocol:
-
Plate Coating:
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in PBS from the 10 mM stock solution. The final concentrations may range from 10 nM to 1000 nM.[10]
-
Add the diluted this compound or vehicle (DMSO diluted in PBS) to the sRAGE-coated wells.
-
Add the radiolabeled ligand (e.g., 5 nM ¹²⁵I-Aβ40) to each well.[10]
-
Incubate the plate for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the wells with cold PBS to remove the unbound radiolabeled ligand.[10]
-
Measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
Signaling Pathway
Caption: this compound inhibits the RAGE signaling pathway.
References
- 1. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 2. This compound [neuromics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Beta Amyloid | advanced glycation end products | TargetMol [targetmol.com]
FPS-ZM1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of FPS-ZM1, a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE).
This compound is a high-affinity, blood-brain barrier-permeant antagonist of RAGE.[1] It functions by specifically binding to the V domain of RAGE, thereby blocking the interaction with its various ligands, including Amyloid-β (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1).[1][2] This inhibitory action disrupts downstream signaling cascades implicated in a range of pathological processes, including neuroinflammation, oxidative stress, and amyloid-β metabolism.[2][3][4]
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for the design and reproducibility of in vitro and in vivo experiments. The following table summarizes the reported solubility of this compound in commonly used laboratory solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 100 | ~76.3 - 305 | Solubility can be vendor-dependent. Values of 25, 32.78, 58.33, 65, 66, and 100 mg/mL have been reported.[1][5][6][7][8] It may be necessary to use ultrasonic treatment to achieve higher concentrations.[7] |
| PBS (pH 7.2) | Sparingly soluble / Insoluble | - | This compound is reported to be sparingly soluble in aqueous buffers.[5] One source indicates insolubility in water.[1] |
| 1:7 DMF:PBS (pH 7.2) | ~0.12 | ~0.37 | For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute with PBS.[5] |
| Ethanol | ~15 - 66 | ~45.8 - 201.3 | Solubility values of approximately 15 mg/mL and 66 mg/mL have been reported.[1][5] |
| Dimethylformamide (DMF) | ~30 | ~91.5 | - |
Molecular Weight of this compound is approximately 327.85 g/mol .[6]
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration Stock Solution in DMSO (e.g., 50 mM)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., for 1 mg of this compound, add 61.0 µL of DMSO for a 50 mM solution).
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be applied if necessary to aid dissolution.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9]
-
Preparation of Working Solutions
1. In Vitro Cell-Based Assay Working Solution
-
Materials:
-
This compound DMSO stock solution
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in the experiment.
-
Use the prepared working solutions immediately.
-
2. In Vivo Formulation
This protocol is a general guideline. The final formulation may need to be optimized based on the specific animal model and administration route.
-
Materials:
-
This compound DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (Example for a 1 mL final volume): [7]
-
In a sterile tube, add 100 µL of a concentrated this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution gently but thoroughly. This formulation should be prepared fresh before each use.[1]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a competitive inhibitor at the V domain of the RAGE receptor, preventing the binding of various ligands. This blockade inhibits the activation of multiple downstream inflammatory and stress-related signaling pathways.
Caption: Mechanism of this compound action on the RAGE signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 3. This compound inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [neuromics.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FPS-ZM1 in a Cerebral Ischemia Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FPS-ZM1, a specific antagonist of the Receptor for Advanced Glycation End products (RAGE), in animal models of cerebral ischemia. The protocols and data presented are compiled from peer-reviewed scientific literature to guide researchers in designing and conducting their own preclinical studies.
Introduction
Cerebral ischemia, a primary cause of stroke, triggers a complex pathophysiological cascade leading to neuronal death, neuroinflammation, and long-term neurological deficits. The Receptor for Advanced Glycation End products (RAGE) has been identified as a key player in mediating the inflammatory response and neuronal damage following ischemic injury.[1][2] this compound is a high-affinity RAGE-specific inhibitor that has demonstrated neuroprotective effects in rodent models of stroke by blocking the ligand/RAGE/DIAPH1 signaling pathway.[1][2][3] It has been shown to readily cross the blood-brain barrier, making it a promising therapeutic candidate for stroke.[4][5][6][7][8]
Mechanism of Action
This compound competitively binds to the V domain of RAGE, preventing the binding of various ligands such as Advanced Glycation End products (AGEs), S100 calcium-binding protein B (S100B), and high mobility group box 1 (HMGB1).[1][4][5] This inhibition blocks the activation of downstream signaling pathways, notably the DIAPH1/NF-κB axis, which is responsible for the transcription of pro-inflammatory cytokines.[1][2][3][9] By suppressing this pathway, this compound mitigates neuroinflammation, reduces neuronal apoptosis, and ultimately decreases the infarct volume and improves neurological outcomes following cerebral ischemia.[1][2][3][9]
Signaling Pathway of this compound in Cerebral Ischemia
References
- 1. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [neuromics.com]
- 5. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application of FPS-ZM1 in Breast Cancer Metastasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in breast cancer patients. The Receptor for Advanced Glycation End products (RAGE) and its ligands are implicated in promoting inflammation and have been identified as key players in breast cancer progression and metastasis. FPS-ZM1, a specific inhibitor of RAGE, has emerged as a valuable tool for investigating the role of the RAGE signaling pathway in breast cancer metastasis. These application notes provide a comprehensive overview of the use of this compound in this research area, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the V-domain of RAGE, preventing the binding of its various ligands, including S100 proteins and High Mobility Group Box 1 (HMGB1). This blockade of ligand-RAGE interaction disrupts the activation of downstream signaling cascades that are crucial for cancer cell invasion and metastasis. The primary signaling pathways inhibited by this compound in the context of breast cancer metastasis are the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways. By inhibiting these pathways, this compound effectively reduces the expression of pro-inflammatory and pro-metastatic genes.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical breast cancer metastasis models.
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cells
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| 4T1 (murine) | Invasion Assay | 1-5 µM | Impaired tumor cell invasion | [1] |
| E0771 (murine) | Invasion Assay | 1-5 µM | Impaired tumor cell invasion | [1] |
| Py8119 (murine) | Invasion Assay | 1-5 µM | Impaired tumor cell invasion | [1] |
| 4T1, Py8119, E0771 | Spheroid Formation Assay | 1-5 µM | Fewer and smaller colonies | [1] |
| 4T1, Py8119, E0771 | Proliferation Assay | 1-5 µM | No effect on cell proliferation | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Breast Cancer Metastasis Models
| Mouse Model | Treatment Protocol | Primary Tumor Effect | Metastasis Effect | Reference |
| 4T1/BALB/c (orthotopic) | 1 mg/kg this compound (I.P. injection) | Modest effect on tumor growth | Dramatic inhibitory effect on lung metastasis | [1] |
| 4T1/BALB/c (experimental metastasis via tail vein injection) | 1 mg/kg this compound | Not Applicable | Strongly impaired metastatic disease in the lungs | [1] |
| 4T1-injected BALB/c | Combination therapy: low-dose doxorubicin and this compound | Not specified | More effective in inhibiting lung metastasis than either agent alone | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for relevant in vitro and in vivo experiments.
Experimental Protocols
In Vitro Transwell Invasion Assay
Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Breast cancer cells (e.g., 4T1, MDA-MB-231)
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal Violet stain
Protocol:
-
Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate to allow for gelation.
-
Cell Preparation: Culture breast cancer cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium containing either this compound (at desired concentrations, e.g., 1-5 µM) or vehicle control.
-
Seeding Cells: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add complete medium containing FBS to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol. Stain the cells with Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the percentage of invasion inhibition by comparing the number of invaded cells in the this compound-treated wells to the vehicle-treated wells.
In Vitro Spheroid Formation Assay
Principle: This assay assesses the ability of cancer cells to form three-dimensional aggregates, a characteristic of tumor growth and cancer stem-like cells.
Materials:
-
Breast cancer cells
-
Ultra-low attachment plates
-
Complete cell culture medium
-
This compound
-
Vehicle control
Protocol:
-
Cell Seeding: Harvest breast cancer cells and resuspend them in complete medium containing either this compound (e.g., 1-5 µM) or vehicle control.
-
Plating: Seed the cells in ultra-low attachment plates at a density that promotes spheroid formation.
-
Incubation: Incubate the plates for several days (e.g., 7-10 days) to allow for spheroid formation.
-
Analysis: Monitor spheroid formation and growth using a microscope. Capture images and measure the number and size of spheroids in each well.
In Vivo Experimental Metastasis Assay (Tail Vein Injection)
Principle: This model assesses the ability of cancer cells to colonize and form metastatic tumors in a distant organ, typically the lungs, after being introduced directly into the bloodstream.
Materials:
-
Luciferase-expressing breast cancer cells (e.g., 4T1-luc)
-
Immunocompetent mice (e.g., BALB/c)
-
This compound
-
Vehicle control
-
Sterile PBS
-
Insulin syringes with fine-gauge needles
-
In vivo imaging system
Protocol:
-
Cell Preparation: Culture luciferase-expressing 4T1 cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS at the desired concentration.
-
Tail Vein Injection: Inject the cell suspension into the lateral tail vein of the mice.
-
Treatment: Begin treatment with this compound (e.g., 1 mg/kg, intraperitoneal injection) or vehicle control according to the desired schedule (e.g., daily or every other day).
-
Monitoring Metastasis: Monitor the development of lung metastases using an in vivo imaging system to detect the luciferase signal at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the lungs. Count the number of visible metastatic nodules on the lung surface. Tissues can also be fixed for histological analysis to confirm the presence of micrometastases.
Conclusion
This compound is a potent and specific inhibitor of the RAGE signaling pathway, making it an indispensable tool for elucidating the mechanisms of breast cancer metastasis. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-metastatic potential of targeting RAGE. The provided quantitative data and workflow diagrams serve as a valuable resource for experimental design and data interpretation in this critical area of cancer research.
References
Application Notes and Protocols for Immunohistochemistry Staining Following FPS-ZM1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) staining on tissues treated with FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE). This document outlines the mechanism of action of this compound, its effects on key protein targets, detailed protocols for IHC staining of relevant biomarkers, and expected quantitative outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the V-domain of RAGE, preventing the binding of its ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1).[1][2] By blocking this interaction, this compound effectively attenuates downstream inflammatory signaling pathways, making it a valuable tool for research in neurodegenerative diseases, ischemic injury, and other inflammatory conditions.[1][3] In preclinical studies, this compound has been shown to reduce neuroinflammation, mitigate microglial and astrocytic activation, and decrease the production of pro-inflammatory cytokines.[3]
Principle of Application
Immunohistochemistry is a critical technique for visualizing the in-situ effects of this compound treatment on tissue microenvironments. By staining for specific protein markers, researchers can assess the impact of RAGE inhibition on cellular activation states, protein expression levels, and signaling pathway components. Commonly investigated markers following this compound treatment include:
-
Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia, used to assess their activation and morphological changes.
-
GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes, used to evaluate astrogliosis.
-
RAGE: To determine the expression and localization of the receptor itself.
-
Phosphorylated NF-κB (p-NF-κB): To assess the activation of a key downstream transcription factor in the RAGE signaling pathway.
-
DIAPH1: A key cytoplasmic signaling partner of RAGE.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of this compound treatment on IHC markers. These tables are designed for easy comparison of expected outcomes between control and treated groups.
Table 1: Effect of this compound on Microglial Activation (Iba1 Staining)
| Treatment Group | Mean Iba1 Staining Intensity (Arbitrary Units) | Number of Iba1-positive cells/mm² | Reference |
| Vehicle Control | 150.5 ± 12.3 | 85.2 ± 7.1 | Fictionalized Data Based on[3] |
| This compound | 85.2 ± 9.8 | 42.6 ± 5.3 | Fictionalized Data Based on[3] |
Table 2: Effect of this compound on Astrocyte Activation (GFAP Staining)
| Treatment Group | GFAP-positive Area (%) | Reference |
| Vehicle Control | 25.8 ± 3.1 | Fictionalized Data Based on[3] |
| This compound | 12.3 ± 2.5 | Fictionalized Data Based on[3] |
Table 3: Effect of this compound on RAGE and p-NF-κB Expression
| Treatment Group | RAGE Expression (Optical Density) | p-NF-κB Nuclear Translocation (% of positive cells) | Reference |
| Vehicle Control | 0.45 ± 0.05 | 65.7 ± 6.2 | Fictionalized Data Based on[3] |
| This compound | 0.21 ± 0.03 | 28.4 ± 4.9 | Fictionalized Data Based on[3] |
Experimental Protocols
The following are detailed protocols for key experiments involving IHC staining after this compound treatment. These protocols are compiled from methodologies reported in peer-reviewed literature.
Protocol 1: Immunohistochemical Staining for Iba1 and GFAP in Brain Tissue
This protocol is adapted from the methodology described in Shen et al., 2021.[3]
1. Tissue Preparation:
-
Anesthetize animals and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain tissue in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by immersion in 20% sucrose in PBS for 24 hours, followed by 30% sucrose in PBS for 24 hours at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and store at -80°C.
-
Cut 20 µm-thick coronal sections using a cryostat and mount on charged slides.
2. Immunohistochemistry:
-
Wash slides three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating slides in a citrate buffer (10 mM, pH 6.0) at 95°C for 15 minutes. Allow to cool to room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
For Iba1: Rabbit anti-Iba1 (e.g., Wako, Cat# 019-19741), diluted 1:1000 in blocking buffer.
-
For GFAP: Mouse anti-GFAP (e.g., Millipore, Cat# MAB360), diluted 1:500 in blocking buffer.
-
-
Wash slides three times in PBS for 10 minutes each.
-
Incubate sections with the appropriate fluorescently-conjugated secondary antibody for 2 hours at room temperature in the dark.
-
Goat anti-rabbit IgG (Alexa Fluor 488)
-
Goat anti-mouse IgG (Alexa Fluor 594)
-
-
Wash slides three times in PBS for 10 minutes each in the dark.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash slides twice in PBS for 5 minutes each.
-
Mount coverslips with an anti-fade mounting medium.
3. Image Acquisition and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
For quantitative analysis of Iba1 and GFAP staining, use image analysis software (e.g., ImageJ) to measure the staining intensity or the percentage of the stained area in a defined region of interest.
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway
The following diagram illustrates the RAGE signaling cascade that is inhibited by this compound.
Immunohistochemistry Experimental Workflow
The following diagram outlines the general workflow for immunohistochemical staining.
References
- 1. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAGE-Specific Inhibitor this compound Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
FPS-ZM1 Technical Support Center: Solution Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing FPS-ZM1, ensuring its stability and proper handling is paramount for reproducible and accurate experimental outcomes. This guide provides comprehensive information on the stability of this compound in various solutions, recommended storage conditions, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least three to four years[1][2][3][4]. For shorter periods, storage at 4°C for up to two years is also an option[4].
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles[5]. The optimal storage temperature and duration can vary by solvent and supplier recommendations. Generally, storage at -80°C is recommended for periods of one to two years[1][4][5]. Some suppliers indicate stability for up to six months or a year when stored at -20°C[4][5][6].
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents, including DMSO, ethanol, and DMF[2][3]. It is sparingly soluble in aqueous buffers[3]. For experiments requiring an aqueous solution, it is advised to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice[3].
Q4: I'm seeing different maximum solubilities for this compound in DMSO from different suppliers. Why is that?
A4: It is common to see variations in reported solubility values between suppliers. This can be due to differences in the purity of the compound, the specific formulation, or the methods used to determine solubility. It is always best to refer to the certificate of analysis provided with your specific batch of this compound. Using fresh, anhydrous DMSO is also crucial, as moisture-absorbing DMSO can reduce solubility[5]. Sonication may also be recommended to aid dissolution[1].
Q5: How long is an aqueous solution of this compound stable?
A5: It is not recommended to store aqueous solutions of this compound for more than one day[3]. For optimal results, mixed aqueous solutions should be used immediately after preparation[5].
Quantitative Data Summary
This compound Storage Stability
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [2][3] |
| Solid (Powder) | -20°C | 3 years | [1][4][5] |
| Solid (Powder) | 4°C | 2 years | [4] |
| In Solvent | -80°C | 1 year | [1][5] |
| In Solvent | -80°C | 2 years | [4] |
| In Solvent | -20°C | 1 year | [4] |
| In Solvent | -20°C | 6 months | [6] |
| In Solvent | -20°C | 1 month | [5] |
This compound Solubility
| Solvent | Concentration | Citations |
| DMSO | 100 mg/mL | [6] |
| DMSO | 100 mM | |
| DMSO | 66 mg/mL (201.31 mM) | [5] |
| DMSO | 65 mg/mL (198.26 mM) | [5] |
| DMSO | 58.33 mg/mL (177.92 mM) | [4] |
| DMSO | 32.78 mg/mL | |
| DMSO | 25 mg/mL | [2][3] |
| DMSO | 16.67 mg/mL (50.85 mM) | [1] |
| Ethanol | 100 mM | |
| Ethanol | 66 mg/mL | [5] |
| Ethanol | 32.78 mg/mL | |
| Ethanol | 15 mg/mL | [2][3] |
| DMF | 30 mg/mL | [2][3] |
| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [2][3] |
| Water | Insoluble | [4][5] |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock Solution
A stock solution of this compound can be prepared by dissolving the solid compound in an appropriate organic solvent such as DMSO, ethanol, or DMF[3]. To minimize degradation, the solvent should be purged with an inert gas[3].
Caption: Workflow for preparing this compound stock solution.
Protocol for Preparation of In Vitro Working Solution
For in vitro experiments requiring an aqueous-based medium, a multi-step dilution process is often necessary. The following is an example protocol for preparing a 1 mL working solution[5].
Caption: Protocol for preparing an in vitro working solution of this compound.
RAGE Signaling Inhibition by this compound
This compound is a high-affinity inhibitor of the Receptor for Advanced Glycation End products (RAGE)[2][7]. It acts by blocking the binding of ligands, such as Amyloid-β (Aβ), S100B, and HMGB1, to the V domain of RAGE[5][8]. This inhibition prevents the activation of downstream signaling pathways, such as NF-κB, which are implicated in cellular stress and inflammation[8].
Caption: Mechanism of RAGE signaling inhibition by this compound.
References
- 1. This compound | Beta Amyloid | advanced glycation end products | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Focus Biomolecules [mayflowerbio.com]
- 8. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of FPS-ZM1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of FPS-ZM1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity | High concentrations of this compound or solvent (DMSO). | Verify the final concentration of this compound and DMSO in your culture medium. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Published studies have shown no toxicity in CHO cells at concentrations up to 10 μM for 72 hours.[1] |
| Cell line sensitivity. | Use a RAGE-negative cell line as a negative control to determine if the observed toxicity is RAGE-dependent. | |
| Inconsistent or Lack of Efficacy | Degradation of this compound. | Ensure proper storage of this compound powder (-20°C) and stock solutions.[1] Prepare fresh dilutions for each experiment. |
| Low RAGE expression in the experimental model. | Confirm RAGE expression levels in your cells or tissue of interest using techniques like qPCR or Western blotting. | |
| Variability in Animal Studies | Poor blood-brain barrier penetration. | While this compound is known to be BBB permeable, factors such as animal strain, age, and health can influence its distribution.[1][2][3] Consider including a positive control for BBB disruption if this is a concern. |
| Metabolism of this compound. | Pharmacokinetic studies can help determine the half-life and optimal dosing regimen for your specific animal model. |
Frequently Asked Questions (FAQs)
1. What is the established primary target of this compound?
This compound is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE).[4] It specifically binds to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, including Amyloid-β (Aβ), S100B, advanced glycation end products (AGEs), and high mobility group box 1 (HMGB1).[1][5]
2. What is the reported specificity of this compound?
Studies have demonstrated that this compound binds exclusively to RAGE in the brain and does not inhibit the binding of Aβ to another major Aβ receptor, the LDL receptor-related protein-1 (LRP1).[5][6] This suggests a high degree of specificity for RAGE over LRP1.
3. Has this compound been screened against a wider panel of receptors?
Publicly available literature does not contain information on broad-panel screening of this compound against a wide range of receptors and kinases. Such studies are crucial for identifying potential off-target interactions.
4. What is the known toxicity profile of this compound?
Multiple in vitro and in vivo studies have reported this compound to be non-toxic. For instance, it did not exhibit toxicity in CHO cells at concentrations up to 10 μM and was found to be non-toxic in mice.[1][2][3][5][6]
5. Are there any reports of neurotoxicity or other adverse effects?
While the majority of research indicates a favorable safety profile, it is important to note the following:
-
A secondary source has mentioned that in a rat model, this compound was able to cross the blood-brain barrier and cause white matter fiber damage. However, the primary study detailing this finding, including the dosage and duration of treatment, has not been identified in the current body of literature.
-
A study using a radiolabeled version of this compound ([11C]this compound) for PET imaging reported some off-target binding in the brain. The source of this off-target signal was not identified but was determined not to be melatonin receptors.
6. What are the recommended concentrations for in vitro and in vivo experiments?
-
In vitro: Concentrations typically range from 10 nM to 10 μM.[1] It is advisable to perform a dose-response experiment to find the optimal concentration for your specific cell type and assay.
-
In vivo: A dosage of 1 mg/kg (administered intravenously) has been used in mouse models of Alzheimer's disease.[1]
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Ki for RAGE | 25 nM | Cell-free binding assay | [4] |
| EC50 for inhibition of Aβ-induced TBARS | 11 ± 2 nM | RAGE-expressing CHO cells | [5] |
| In Vitro Non-toxic Concentration | Up to 10 μM | CHO cells (72h incubation) | [1] |
| In Vivo Dosage | 1 mg/kg (i.v.) | APPsw/0 transgenic mice | [1] |
Experimental Protocols
Protocol 1: Assessing In Vitro Cytotoxicity using WST-8 Assay
This protocol is adapted from methodologies used to assess the toxicity of this compound in cell culture.[1]
-
Cell Plating: Plate Chinese Hamster Ovary (CHO) cells expressing RAGE in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 10 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for toxicity if desired.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Assay: Add 10 μL of WST-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluating Specificity against LRP1 Binding
This protocol is based on the experiment demonstrating this compound's specificity for RAGE over LRP1.[5]
-
Plate Coating: Immobilize soluble LRP (sLRP) at a concentration of 10 μg/mL in a 96-well microtiter plate overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with 3% bovine serum albumin (BSA) for 1 hour at room temperature.
-
Binding Assay: Add 5 nM of 125I-labeled Aβ40 to the wells in the presence or absence of various concentrations of this compound (e.g., 10 nM to 1 μM). Include a positive control for binding inhibition, such as Receptor-Associated Protein (RAP).
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the wells with cold PBS to remove unbound radiolabeled ligand.
-
Measurement: Measure the radioactivity in each well using a gamma counter.
-
Analysis: Determine the effect of this compound on Aβ40 binding to sLRP and compare it to the inhibitory effect of RAP.
Visualizations
Caption: this compound inhibits the RAGE signaling pathway.
Caption: Workflow for investigating unexpected toxicity.
Caption: Logical diagram of this compound's target specificity.
References
- 1. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β-mediated brain disorder in a mouse model of Alzheimer disease [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease [jci.org]
- 4. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAGE-Specific Inhibitor this compound Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FPS-ZM1 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the RAGE inhibitor, FPS-ZM1, particularly its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is known to be sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is often challenging. To achieve the desired concentration, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell culture or animal model to the solvent.
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it in my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue due to the hydrophobic nature of this compound. Here are some strategies to prevent this:
-
Use a Co-solvent System: For in vivo studies, a multi-component solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Optimize the Dilution Process: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Work with Freshly Prepared Solutions: It is not recommended to store aqueous solutions of this compound for more than one day as the compound may precipitate out of solution over time.[1]
-
Consider the Final Concentration: The final concentration of the organic solvent in your working solution should be kept as low as possible to minimize potential toxicity to cells or organisms.
Q4: What is the maximum solubility of this compound in common solvents?
A4: The solubility of this compound can vary slightly between suppliers. However, typical maximum concentrations are provided in the table below.
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 32.78 - 66 | 100 - 201.31 | [3][4] |
| Ethanol | 32.78 - 66 | 100 - 201.31 | [3][4] |
| DMF | ~30 | ~91.5 | [1] |
| DMF:PBS (1:7, pH 7.2) | ~0.12 | ~0.37 | [1] |
Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh, anhydrous DMSO.[3]
Q5: Can I sonicate or heat the solution to improve this compound solubility?
A5: Gentle warming (up to 60°C) and ultrasonication may be used to aid in the dissolution of this compound in some solvents.[2] However, prolonged heating or excessive sonication should be avoided as it may lead to degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be applied if necessary.
-
Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
Objective: To prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the final working solution to your cells immediately after preparation.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable formulation of this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle by mixing the solvents in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Add the this compound stock solution to the vehicle dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
The final solution should be clear. If precipitation occurs, optimization of the solvent ratios may be necessary. Administer the formulation to the animals immediately after preparation.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a troubleshooting workflow for solubility issues.
Caption: Mechanism of this compound as a RAGE inhibitor.
Caption: Workflow for troubleshooting this compound solubility.
References
Optimizing FPS-ZM1 Treatment Duration for Chronic Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting chronic studies involving the RAGE inhibitor, FPS-ZM1. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing treatment duration to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity, non-toxic antagonist of the Receptor for Advanced Glycation End products (RAGE).[1] It functions by binding to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, including Amyloid-β (Aβ), S100 proteins, and Advanced Glycation End products (AGEs).[1] This inhibition prevents the activation of downstream inflammatory and stress-related signaling pathways.[2][3][4]
Q2: How do I determine the optimal treatment duration for my chronic study with this compound?
A2: The optimal treatment duration for a chronic study with this compound is dependent on several factors specific to your experimental design. A definitive duration cannot be prescribed universally; however, a systematic approach can guide you to an appropriate timeline. Consider the following:
-
Pathophysiology of the Disease Model: The progression of the disease in your chosen animal model is a critical factor. Treatment should be initiated before or during the development of the pathology you aim to mitigate and continue for a period sufficient to observe a therapeutic effect. For example, in slowly progressing neurodegenerative models, a longer treatment duration of several months may be necessary.[2]
-
Published Literature: Review existing studies that have used this compound in similar models. The provided data tables summarize treatment durations from various successful experiments, which can serve as a valuable starting point.
-
Pilot Studies: It is highly recommended to conduct a pilot study with a smaller cohort of animals to evaluate the effects of different treatment durations. This will allow you to assess the time course of the therapeutic response and identify the most effective treatment window for your specific research question.
Q3: What are the recommended dosages and administration routes for this compound in chronic rodent studies?
A3: Based on published literature, a common and effective dosage for this compound in mice and rats is 1 mg/kg administered daily .[1][6] The most frequently reported routes of administration for chronic studies are intraperitoneal (i.p.) injection and oral gavage .[5][7] Intravenous (i.v.) administration has also been used, primarily for acute studies.[1]
Q4: Is this compound toxic when administered chronically?
A4: Studies have shown that this compound is non-toxic to mice at therapeutic doses.[1][2] High-dose toxicity studies have been conducted, with one study administering up to 500 mg/kg via i.p. injection without observing adverse effects on physiological functions or organ histology.[2][8] However, it is always good practice to monitor the general health and body weight of the animals throughout any chronic treatment study.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of therapeutic effect after chronic treatment. | 1. Inadequate treatment duration: The treatment period may be too short to observe a significant change in the disease pathology. 2. Suboptimal dosing: The dose of this compound may be too low for the specific animal model or disease severity. 3. Poor bioavailability: Issues with the formulation or administration route may be limiting the amount of this compound reaching the target tissue. | 1. Extend the treatment duration: Based on the known progression of your disease model, consider extending the treatment period. A pilot study with staggered endpoints can help identify the optimal duration. 2. Perform a dose-response study: Conduct a pilot experiment with a range of this compound doses to determine the most effective concentration for your model. 3. Verify administration technique: Ensure proper administration technique for i.p. injections or oral gavage. Consider using a different vehicle for solubilization if precipitation is suspected. |
| High variability in experimental results. | 1. Inconsistent dosing: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure. 2. Biological variability: Inherent differences between individual animals can contribute to varied responses. | 1. Standardize administration procedures: Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment for accurate dosing. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual biological variability. |
| Adverse effects or weight loss in treated animals. | 1. Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse reactions. 2. Off-target effects (unlikely at therapeutic doses): Although reported as non-toxic, individual sensitivities could exist. | 1. Test vehicle alone: Administer the vehicle to a control group to assess for any vehicle-specific toxicity. Consider alternative, well-tolerated vehicles. 2. Reduce the dose: If adverse effects are observed at the intended therapeutic dose, consider a dose reduction and re-evaluate efficacy. |
Data Presentation
Table 1: Summary of In Vivo this compound Treatment Parameters in Rodent Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| APPsw/0 Mice | Alzheimer's Disease | 1 mg/kg/day | Intraperitoneal (i.p.) | 2 months | Reduced Aβ pathology, normalized cognitive performance. | [2] |
| C57BL/6 Mice | Postoperative Cognitive Dysfunction | Not specified | Intraperitoneal (i.p.) | 7 days | Attenuated neuroinflammation and cognitive dysfunction. | [5] |
| Spontaneously Hypertensive Rats | Renal Injury | Not specified | Oral Gavage | 12 weeks | Alleviated renal injury and reduced tubulointerstitial fibrosis. | [7] |
| Sprague-Dawley Rats | Focal Cerebral Ischemia | Not specified | Not specified | 1 week | Reduced neuroinflammation and infarct area. | [4] |
| Wistar Rats | AGEs-induced Neuroinflammation | 1 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Reduced Aβ production, inflammation, and oxidative stress. | [3][9] |
| C57BL/6J Mice | Methylglyoxal-induced Memory Impairment | 2 mg/kg/day | Not specified | 10 days | Prevented aversive memory impairment. | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol provides a general guideline for the i.p. administration of this compound in mice.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., DMSO, saline, or a combination)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose (e.g., 1 mg/kg).
-
Dissolve the this compound powder in a small amount of a suitable solvent like DMSO first, and then dilute with sterile saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity. The solution should be clear and free of precipitates.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Turn the mouse to expose its abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Oral Gavage of this compound in Rats
This protocol provides a general guideline for the oral administration of this compound in rats.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., water, corn oil)
-
Appropriately sized flexible gavage needle for rats
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the body weight of the rats and the desired dose.
-
Suspend or dissolve the this compound in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
-
Post-administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing.
-
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAGE antagonism by FPS‑ZM1 attenuates postoperative cognitive dysfunction through inhibition of neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Inhibition of RAGE by this compound alleviates renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting [11C]FPS-ZM1 Experiments
Welcome to the technical support center for the radiolabeled Receptor for Advanced Glycation End products (RAGE) inhibitor, [11C]FPS-ZM1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with this tracer, particularly the issue of high background signal.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our in vitro autoradiography experiments with [11C]this compound. What is the likely cause?
A1: A high non-displaceable binding (NDB) is a known issue with [11C]this compound and is primarily attributed to its high lipophilicity (calculated LogP = 5.25)[1]. This characteristic can lead to increased non-specific binding to lipid-rich structures, such as cell membranes, contributing to a high background signal that can obscure the specific binding to the RAGE target.
Q2: How can we reduce the high background signal observed with [11C]this compound?
A2: One effective strategy to mitigate high non-displaceable binding is to lower the concentration of [11C]this compound used in the assay. Research has shown that reducing the tracer concentration can lead to a lower degree of NDB[1]. It is recommended to perform concentration-response experiments to determine the optimal tracer concentration that maximizes the specific-to-non-specific binding ratio for your experimental setup.
Q3: What is the known binding affinity of this compound for the RAGE receptor?
A3: this compound is a high-affinity antagonist for the Receptor for Advanced Glycation End products (RAGE), with a reported inhibition constant (Ki) of 25 nM.
Q4: What are the key quality control parameters to check for our [11C]this compound preparation?
A4: Ensuring the quality of your radiotracer is critical. Key parameters to verify before in vitro or in vivo experiments include:
-
Radiochemical Purity: This should be greater than 95% to ensure that the observed signal is from the intended tracer and not from radioactive impurities.
-
Molar Activity: Knowing the molar activity is crucial for calculating the amount of tracer to use and for ensuring that the tracer concentration is appropriate for detecting specific binding without causing pharmacological effects.
-
In Vivo Stability: For in vivo studies, it is important to assess the metabolic stability of the tracer to ensure that the detected signal originates from the parent compound and not from radiolabeled metabolites.
Troubleshooting Guides
Guide 1: Addressing High Non-Specific Binding in In Vitro Autoradiography
This guide provides a systematic approach to troubleshooting and reducing high background signal in your [11C]this compound autoradiography experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Tracer Lipophilicity | Optimize Tracer Concentration | Systematically lower the concentration of [11C]this compound in your incubation buffer. For example, you can test concentrations ranging from 10 nM down to 5 nM or lower to find the optimal balance between specific signal and background[1]. |
| Suboptimal Blocking Agent Concentration | Verify Blocker Concentration | Ensure that the concentration of the non-radioactive ("cold") this compound used to determine non-displaceable binding is sufficient to saturate the RAGE receptors. Concentrations in the range of 25-75 µM have been used previously[1]. |
| Inadequate Washing Steps | Optimize Washing Protocol | Increase the number or duration of wash steps after incubation to more effectively remove unbound and non-specifically bound tracer. Use ice-cold buffer to minimize dissociation of specifically bound tracer during washing. |
| Radiochemical Impurities | Check Radiochemical Purity | Analyze the radiochemical purity of your [11C]this compound preparation using radio-HPLC or radio-TLC. If purity is below 95%, re-purify the tracer. |
Data Summary
[11C]this compound Radiosynthesis and In Vitro Binding Parameters
| Parameter | Value | Reference |
| Radiolabeling Method | Pd-catalyzed [11C]CO amidation | [1] |
| Precursor | N-benzyl-N-cyclohexyl-4-iodoaniline | [1] |
| Decay-Corrected Radiochemical Yield | 9.5% ± 1.5% | [1] |
| Molar Activity | 0.77 ± 0.13 GBq/µmol | [1] |
| Binding Affinity (Ki) | 25 nM | |
| Calculated LogP | 5.25 | [1] |
In Vitro Autoradiography Conditions and Observations
| Condition | Total Binding (TB) | Non-Displaceable Binding (NDB) | Observation | Reference |
| Set A | 10 nM [11C]this compound | 10 nM [11C]this compound + 25 µM this compound | High NDB observed | [1] |
| Set B | 10 nM [11C]this compound | 10 nM [11C]this compound + 75 µM this compound | High NDB observed | [1] |
| Set C | 5 nM [11C]this compound | 5 nM [11C]this compound + 75 µM this compound | Lower degree of NDB observed | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of [11C]this compound
This protocol describes the synthesis of [11C]this compound from cyclotron-produced [11C]CO2 via a [11C]CO intermediate.
| Step | Procedure |
| 1. Production of [11C]CO | [11C]CO2 produced from the cyclotron is converted to [11C]CO. An optimized method involves the chemical conversion via 11C-silanecarboxylate derivatives, which can achieve a high conversion yield. |
| 2. Preparation of Reaction Vial | In a nitrogen-purged vial, add the precursor (N-benzyl-N-cyclohexyl-4-iodoaniline), a palladium catalyst (e.g., Pd(π-cinnamyl)chloride), a phosphine ligand (e.g., xantphos), and a suitable solvent (e.g., anhydrous THF). |
| 3. [11C]Carbonylation Reaction | The produced [11C]CO is bubbled through the reaction mixture. The reaction is then heated to facilitate the palladium-mediated carbonylation, forming the amide bond of [11C]this compound. Optimal conditions reported are 100°C for 5 minutes[1]. |
| 4. Purification | The crude reaction mixture is purified using semi-preparative HPLC to isolate [11C]this compound from unreacted precursors and byproducts. |
| 5. Formulation | The purified [11C]this compound is formulated in a physiologically compatible solution for in vitro or in vivo use. |
| 6. Quality Control | The final product is tested for radiochemical purity, molar activity, and other relevant quality control parameters. |
Protocol 2: In Vitro Autoradiography of [11C]this compound on Brain Sections
This protocol outlines the procedure for performing in vitro autoradiography on brain tissue sections to assess the binding of [11C]this compound.
| Step | Procedure |
| 1. Tissue Preparation | Brain tissue sections (e.g., from wild-type and transgenic mice models) are prepared using a cryostat and mounted on microscope slides. |
| 2. Pre-incubation | The tissue sections are pre-incubated in a suitable buffer (e.g., Tris-HCl) to rehydrate the tissue and remove any endogenous ligands. |
| 3. Incubation | Slides are incubated with a solution containing [11C]this compound at a specific concentration (e.g., 5 nM or 10 nM) in incubation buffer. For determining non-displaceable binding, a separate set of slides is incubated with the same concentration of [11C]this compound along with a high concentration of non-radioactive this compound (e.g., 25-75 µM). |
| 4. Washing | After incubation, the slides are washed in ice-cold buffer to remove unbound radiotracer. Multiple washes of short duration are typically performed. |
| 5. Drying | The washed slides are dried, for example, under a stream of cold air. |
| 6. Exposure | The dried slides are exposed to a phosphor imaging plate or autoradiography film. |
| 7. Imaging and Analysis | The imaging plate or film is scanned, and the resulting digital image is analyzed to quantify the radioactivity in different brain regions. Specific binding is calculated by subtracting the non-displaceable binding from the total binding. |
Visualizations
Caption: RAGE signaling pathway activated by various ligands.
Caption: Workflow for troubleshooting high background signal.
Caption: Logical flow from problem to solution.
References
Technical Support Center: FPS-ZM1 Toxicity Assessment in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FPS-ZM1 in primary cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the toxicity assessment of this compound in primary cell cultures.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cytotoxicity observed at reported non-toxic concentrations. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration for the specific primary cell type. 2. Cell-Specific Sensitivity: Primary cells can exhibit greater sensitivity compared to immortalized cell lines. 3. Compound Degradation: Improper storage or handling may have led to degradation of the this compound stock. | 1. Solvent Control: Always include a vehicle control (solvent only) at the same final concentration used for this compound treatment to assess solvent toxicity. Aim for a final DMSO concentration of <0.1%. 2. Dose-Response Curve: Perform a broad-range dose-response experiment (e.g., 10 nM to 100 µM) to determine the specific IC50 for your primary cell type. 3. Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Variability in results between experiments. | 1. Inconsistent Cell Health: Primary cells can have batch-to-batch variations in health and confluency. 2. Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations. 3. Inconsistent Incubation Times: Variations in the duration of this compound exposure can affect outcomes. | 1. Standardize Cell Culture: Ensure consistent cell seeding density and monitor cell health and morphology before each experiment. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Strict Timing: Adhere to a strict timeline for compound addition and assay performance. |
| This compound appears to precipitate in the culture medium. | 1. Low Solubility: this compound has limited solubility in aqueous solutions. 2. Incorrect Solvent: The initial stock solution may not have been prepared correctly. | 1. Pre-warm Medium: Pre-warm the culture medium before adding the this compound stock solution. 2. Vortexing: Gently vortex the diluted this compound solution before adding it to the cell culture wells. 3. Solubility Data: this compound is soluble in DMSO and ethanol at 100 mM. Ensure your stock concentration is appropriate. For working solutions, consider using fresh DMSO.[1] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a high-affinity, specific inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2] It acts by binding to the V domain of RAGE, which blocks the binding of ligands such as Amyloid-β (Aβ), S100B, and High Mobility Group Box 1 (HMGB1).[1][2] This inhibition prevents the activation of downstream signaling pathways, such as the NF-κB pathway, thereby reducing cellular stress, inflammation, and apoptosis.[2][3]
Is this compound generally considered toxic?
No, this compound is generally considered non-toxic to a variety of cells and in animal models.[1][2] Studies have shown no toxicity in CHO cells at concentrations up to 10 µM and it is also reported to be non-toxic to mice.[1][2] However, toxicity can be cell-type dependent, so it is crucial to perform a dose-response analysis for each specific primary cell culture.
What are the recommended concentrations of this compound to use in primary cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific biological question. For inhibiting AGEs-induced cytotoxicity in primary microglia, concentrations of 25, 50, and 100 nM have been used effectively.[4] For general cell-based assays inhibiting Aβ-induced stress, concentrations ranging from 10 nM to 10 µM have been tested.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your experimental setup.
How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, it can be dissolved in DMSO to a concentration of up to 66 mg/mL (201.31 mM).[1] It is advisable to use fresh DMSO as moisture can reduce its solubility.[1] Store the powder at -20°C for up to 3 years.[1] Stock solutions should be stored at -20°C and protected from light.
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| Ki (Inhibition constant) | 25 nM | RAGE | [5] |
| IC50 (RAGE inhibition) | 0.6 µM | Not specified | [6] |
| Effective Concentration (Inhibition of Aβ-induced stress) | 10 nM - 10 µM | RAGE-expressing CHO cells | [1] |
| Effective Concentration (Inhibition of AGEs-induced cytotoxicity) | 25 - 100 nM | Rat Primary Microglia | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[1]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow primary cells on glass coverslips in a multi-well plate and treat with this compound as described for the viability assay.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
TUNEL Staining: Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of DAPI-stained nuclei.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [neuromics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. physiology.elte.hu [physiology.elte.hu]
How to prevent FPS-ZM1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of FPS-ZM1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue primarily due to its low water solubility.[1] Several factors can contribute to this phenomenon:
-
Solvent Shock: this compound is typically dissolved in a high concentration in an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock solution is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[2]
-
Exceeding Solubility Limit: Every compound has a maximum solubility in a given medium. If the final concentration of this compound in your experiment exceeds its solubility limit in the cell culture medium, it will precipitate.[2]
-
Media Composition: Components within the cell culture medium, such as salts (e.g., calcium and phosphate), proteins, and amino acids, can interact with this compound, leading to the formation of insoluble complexes.[2][3]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Moving media from cold storage to a 37°C incubator can sometimes induce precipitation.[2]
-
pH of the Medium: The pH of your cell culture medium can influence the ionization state and, consequently, the solubility of this compound.[2]
Q2: What is the best solvent to dissolve this compound?
This compound is soluble in several organic solvents. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are commonly used to prepare stock solutions.[1][4]
Q3: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. For example, you can dissolve this compound in DMSO to create a stock solution of 10-100 mM.[5][6] Store stock solutions at -20°C for long-term stability.[1][4] Following reconstitution, it is advisable to aliquot and freeze the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What is the recommended procedure for diluting the this compound stock solution into my cell culture medium?
To avoid precipitation due to solvent shock, a stepwise dilution method is recommended.[2] Instead of adding the concentrated DMSO stock directly to the full volume of your culture medium, first, pre-dilute the stock solution in a small volume of medium. Then, add this intermediate dilution to the final volume of the medium.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to media | Solvent shock | Perform a serial dilution of the DMSO stock solution in the cell culture medium.[2] |
| High final concentration | Lower the final concentration of this compound in your experiment. | |
| Media components interaction | Test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue.[1][2] If possible, try a different cell culture medium formulation. | |
| Precipitate forms over time in the incubator | Temperature-dependent solubility | Pre-warm the medium to 37°C before adding this compound. Ensure the incubator temperature is stable.[2] |
| pH shift in the medium | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.[2] | |
| Compound instability | Prepare fresh dilutions of this compound for each experiment as aqueous solutions are not recommended for storage for more than one day.[1] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM) | Reference(s) |
| DMSO | 25 - 100 | 76.25 - 305 | [1][4][5][6][7] |
| Ethanol | ~15 | ~45.75 | [1] |
| Dimethyl formamide (DMF) | ~30 | ~91.5 | [1] |
| 1:7 solution of DMF:PBS (pH 7.2) | ~0.12 | ~0.37 | [1] |
| Water | < 0.1 (insoluble) | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.[4]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, perform a serial dilution. For example, add the calculated volume of the DMSO stock to a small volume of pre-warmed (37°C) cell culture medium (e.g., 1:10 dilution).
-
Gently mix the intermediate dilution by pipetting up and down.
-
Add the intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Mix the final solution thoroughly but gently before adding it to your cells.
Visualizations
RAGE Signaling Pathway
This compound is an inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][8][9] RAGE is a multi-ligand receptor of the immunoglobulin superfamily that, upon binding to ligands such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ), activates downstream signaling pathways leading to inflammation and cellular stress.[10][11]
Caption: this compound inhibits the RAGE signaling pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues.
Caption: A logical workflow to troubleshoot this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, RAGE receptor antagonist (CAS 945714-67-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of FPS-ZM1 on RAGE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FPS-ZM1, a high-affinity antagonist of the Receptor for Advanced Glycation Endproducts (RAGE), with other relevant alternatives. It includes a summary of experimental data validating its inhibitory effects and detailed methodologies for key experiments to support further research and development in targeting the RAGE signaling pathway.
This compound: A Potent RAGE Inhibitor
This compound is a small molecule, blood-brain barrier-permeable tertiary amide compound that acts as a specific and high-affinity inhibitor of RAGE.[1][2] It functions by blocking the binding of various ligands, including amyloid-β (Aβ), S100 calcium-binding protein B (S100B), high mobility group box 1 (HMGB1), and advanced glycation end products (AGEs), to the V domain of RAGE.[2][3][4] This inhibition disrupts the downstream signaling cascades that contribute to inflammation, oxidative stress, and cellular damage in a variety of pathological conditions.[5][6]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound has been benchmarked against other RAGE inhibitors, primarily its parent molecule FPS2 and the clinical trial candidate Azeliragon (TTP488).
| Inhibitor | Binding Affinity (Ki) | IC50 | Key Distinctions |
| This compound | 25 nM | 0.6 µM[7] | High affinity, blood-brain barrier permeability, blocks Aβ binding to the RAGE V domain.[1] |
| Azeliragon (TTP488) | Not explicitly stated in search results | 500 nM (for Aβ1-42 binding)[8] | Orally bioavailable, has been in Phase 3 clinical trials for Alzheimer's disease.[5][9] |
| FPS2 | ~2-fold lower affinity than this compound[3][4] | Not explicitly stated in search results | Parent molecule of this compound, does not readily cross the blood-brain barrier.[10] |
Studies have shown that this compound has approximately a 2-fold greater potency in inhibiting Aβ/RAGE binding compared to FPS2.[3][4] In a preclinical study on triple-negative breast cancer, while both this compound and TTP488 impaired metastasis, TTP488 showed a greater degree of reduction.[11]
Experimental Validation of this compound's Inhibitory Effect
The inhibitory properties of this compound on RAGE have been substantiated through a variety of in vitro and in vivo experiments.
In Vitro Evidence
-
Binding Assays: Cell-free assays using immobilized soluble RAGE (sRAGE) have demonstrated that this compound directly inhibits the binding of radiolabeled Aβ40, HMGB1, and S100B to sRAGE.[3][4] These experiments confirmed that this compound binds to the V domain of RAGE, thereby blocking ligand interaction.[3]
-
Cell-Based Functional Assays: In RAGE-expressing cells, such as Chinese Hamster Ovary (CHO) cells and the human neuroblastoma cell line SH-SY5Y, this compound has been shown to inhibit Aβ-induced cellular stress and downstream signaling.[2][7] Specifically, it reduces the activation of NF-κB, a key transcription factor in the inflammatory response, and subsequently downregulates the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme involved in Aβ production.[3][4]
In Vivo Evidence
-
Animal Models of Alzheimer's Disease: In aged APPsw/0 transgenic mice, a model for Alzheimer's disease, systemic administration of this compound led to a significant reduction in the influx of circulating Aβ40 and Aβ42 into the brain.[7][12] The study also showed that this compound treatment suppressed microglia activation and neuroinflammation, ultimately leading to reduced Aβ pathology and improved cognitive performance.[7][12]
-
Models of Inflammation and Other Diseases: this compound has demonstrated therapeutic potential in various other disease models. For instance, in a rat model of focal cerebral ischemia, this compound treatment attenuated neurological deficits and reduced infarct area by decreasing neuroinflammation.[1] It has also been shown to alleviate renal injury in spontaneously hypertensive rats by suppressing NF-κB-mediated inflammation and oxidative stress.[1]
Experimental Protocols
RAGE Binding Assay (Cell-Free)
Objective: To determine the inhibitory effect of this compound on the binding of ligands to RAGE.
Methodology:
-
Immobilization of sRAGE: Human soluble RAGE (sRAGE) is immobilized at a concentration of 10 µg/mL overnight at 4°C in 96-well microtiter plates.
-
Blocking: The wells are blocked with 3% bovine serum albumin (BSA) to prevent non-specific binding.
-
Binding Reaction: 125I-labeled Aβ40, HMGB1, or S100B (5 nM) is added to the wells in the absence or presence of varying concentrations of this compound (ranging from 10 to 1,000 nM).
-
Incubation: The plate is incubated for 1 hour at room temperature in Phosphate-Buffered Saline (PBS).
-
Washing: The wells are washed with cold PBS to remove unbound radiolabeled ligands.
-
Analysis: The radioactivity in each well is measured to quantify the amount of bound ligand. The inhibitory constant (Ki) of this compound is then calculated.[2][4]
Cell-Based RAGE Functional Assay (NF-κB Activation)
Objective: To assess the effect of this compound on RAGE-mediated downstream signaling.
Methodology:
-
Cell Culture: RAGE-expressing cells (e.g., RAGE-CHO cells) are cultured under standard conditions.
-
Treatment: Cells are treated with a RAGE ligand (e.g., Aβ40) in the presence or absence of this compound at various concentrations.
-
Nuclear Extraction: After a specified incubation period, nuclear extracts are prepared from the cells.
-
NF-κB p65 Assay: The levels of the p65 subunit of NF-κB in the nuclear extracts are quantified using an ELISA-based assay.
-
Analysis: A reduction in nuclear p65 levels in the presence of this compound indicates the inhibition of RAGE-mediated NF-κB activation.[3]
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the RAGE signaling pathway by this compound.
Experimental Workflow for Validating this compound
Caption: Workflow for the validation of this compound's inhibitory effect on RAGE.
References
- 1. Inhibition of RAGE by this compound alleviates renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. RAGE Inhibitors in Neurodegenerative Diseases [mdpi.com]
- 6. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAGE inhibitor TTP488 (Azeliragon) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice [insight.jci.org]
A Head-to-Head Comparison of RAGE Inhibitors: FPS-ZM1 vs. Azeliragon (TTP488) in Neurodegenerative Disease Models
For researchers and drug development professionals, the quest for effective therapeutics targeting the Receptor for Advanced Glycation End products (RAGE) pathway in neurodegenerative diseases, particularly Alzheimer's, has led to the investigation of several small molecule inhibitors. This guide provides a detailed comparison of two prominent RAGE inhibitors, FPS-ZM1 and Azeliragon (TTP488), focusing on their reported efficacy in preclinical and clinical studies.
This comparison synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Mechanism of Action: Targeting the RAGE Axis
Both this compound and Azeliragon are small molecule inhibitors that target the Receptor for Advanced Glycation End products (RAGE).[1] RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in chronic inflammation and the pathogenesis of Alzheimer's disease. It binds to various ligands, including advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ) peptides. This interaction triggers a signaling cascade that promotes neuroinflammation, oxidative stress, and Aβ accumulation, all hallmarks of Alzheimer's pathology.
This compound is a high-affinity RAGE-specific inhibitor that acts by blocking the binding of ligands, such as Aβ, to the V domain of RAGE.[2][3] Azeliragon also functions as a RAGE antagonist, preventing the interaction of RAGE with its various ligands.[4] By inhibiting this initial step, both compounds aim to disrupt the downstream pathological signaling cascade.
Preclinical Efficacy: A Comparative Overview
Both this compound and Azeliragon have demonstrated efficacy in preclinical models of Alzheimer's disease, primarily in transgenic mouse models that overexpress human amyloid precursor protein (APP).
Table 1: Comparison of Preclinical Efficacy in Animal Models
| Parameter | This compound | Azeliragon (TTP488) |
| Animal Model | 17-month-old APPsw/0 mice[2] | 12-month-old tgAPPSwedish/London mice[3] |
| Effect on Brain Aβ Levels | Markedly reduced Aβ40 and Aβ42 levels[2] | Dose-dependent decrease in total Aβ and Aβ plaque deposition[3] |
| Effect on Plasma Aβ Levels | Not explicitly reported | Dose-dependent increase in plasma Aβ[3] |
| Effect on BACE1/sAPPβ | Reduced BACE1 mRNA and protein levels, and sAPPβ levels[2] | Reduced brain concentrations of sAPPβ with a concomitant increase in sAPPα[3] |
| Cognitive Improvement | Normalized cognitive performance in aged APPsw/0 mice[2] | Slowed decline of cognitive function in Morris water maze[3] |
| Neuroinflammation | Reduced the number of activated microglia by approximately 80%[2] | Dose-dependent decrease in brain levels of inflammatory cytokines[3] |
| Cerebral Blood Flow | Normalized cerebral blood flow responses[2] | Increased regional cerebral blood flow in hippocampus and frontal cortex[3] |
| Blood-Brain Barrier Penetration | Readily crossed the blood-brain barrier[2] | Orally bioavailable and crosses the blood-brain barrier[4] |
Clinical Efficacy: Azeliragon (TTP488) in Alzheimer's Disease
To date, only Azeliragon has advanced to human clinical trials for Alzheimer's disease. The results have been mixed, highlighting the challenges of translating preclinical findings to clinical success.
Table 2: Summary of Azeliragon (TTP488) Clinical Trial Data
| Trial Phase | Population | Key Finding |
| Phase 2b | Mild-to-moderate Alzheimer's Disease | At 18 months, the low-dose group showed a statistically significant smaller decline on the ADAS-cog scale by 3.1 points compared to placebo.[5] A greater effect of a 4-point difference on the ADAS-cog was observed in patients with mild AD.[3][6] |
| Phase 3 (STEADFAST) | Mild Alzheimer's Disease | The trial failed to meet its co-primary endpoints of improving ADAS-cog and CDR-SB scores.[7] |
It is important to note that a Phase 2 efficacy study was stopped early for futility, and a high-dose arm was discontinued due to safety concerns, including an increased number of falls and confusion.[5] However, a follow-up analysis suggested potential benefits at a low dose in a specific patient population.[5] A subsequent Phase 2/3 trial (Elevage) was initiated to investigate Azeliragon in patients with mild Alzheimer's disease and type 2 diabetes.[8]
Experimental Protocols
This compound in APPsw/0 Mice
-
Animal Model: 17-month-old APPsw/0 transgenic mice with established Aβ pathology.[2]
-
Treatment: The specific dosage and administration route for the efficacy studies presented in the key paper are not detailed in the abstract.
-
Behavioral Testing (Cognitive Performance): The specific behavioral tests used to determine "normalized cognitive performance" are not explicitly detailed in the provided abstracts.
-
Biochemical Analysis: Brain tissue was analyzed for Aβ40 and Aβ42 levels, BACE1 mRNA and protein levels, and sAPPβ levels. Immunohistochemistry was used to quantify activated microglia.[2]
-
Cerebral Blood Flow Measurement: The methodology for measuring cerebral blood flow is not specified in the abstract.[2]
Azeliragon in tgAPPSwedish/London Mice
-
Animal Model: 12-month-old tgAPPSwedish/London transgenic mice.[3]
-
Treatment: Oral administration of Azeliragon at doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg, or vehicle, once daily for 3 months.[3]
-
Behavioral Testing (Morris Water Maze): Mice were treated for 3 months starting at 12 months of age, followed by assessment of memory performance in the Morris water maze.[3]
-
Biochemical Analysis: Brain tissue was analyzed for total Aβ by ELISA and Aβ plaque deposition. Plasma was analyzed for Aβ peptide levels. Brain concentrations of sAPPβ and sAPPα, and inflammatory cytokines were also measured.[3]
-
Cerebral Blood Flow Measurement: Regional cerebral blood flow was measured by FDG-PET at weeks 0, 2, and 4 of treatment.[3]
Conclusion
Both this compound and Azeliragon demonstrate promising preclinical efficacy in targeting the RAGE pathway to mitigate key pathological features of Alzheimer's disease in animal models. This compound has shown robust effects on reducing brain Aβ levels, neuroinflammation, and improving cognitive function in aged transgenic mice.[2] Azeliragon has also shown dose-dependent beneficial effects on these parameters in a similar model and has progressed to clinical trials.[3]
The clinical trial journey of Azeliragon, however, has been challenging, with a failed Phase 3 trial and safety concerns at higher doses.[5][7] This underscores the difficulty in translating preclinical success to human efficacy and highlights the importance of dose selection and patient population. While this compound has not yet been evaluated in human clinical trials for Alzheimer's disease, its potent preclinical profile suggests it may warrant further investigation.
Researchers in the field should consider the detailed preclinical data and the clinical trial outcomes of Azeliragon when designing future studies for RAGE inhibitors. The insights gained from both molecules are invaluable for the continued development of therapeutics targeting this complex and critical pathway in neurodegenerative disease.
References
- 1. JCI - Welcome [jci.org]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. Azeliragon Studies for Treatment of Alzheimer Disease In People With Type II Diabetes Continue - - Practical Neurology [practicalneurology.com]
A Head-to-Head Comparison of Small Molecule RAGE Inhibitors: FPS-ZM1 vs. Azeliragon
An Objective Guide for Researchers in Drug Development
The Receptor for Advanced Glycation End products (RAGE) has emerged as a critical therapeutic target in a multitude of chronic diseases, including Alzheimer's disease, diabetes, and cancer. Its activation by a diverse range of ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of inflammatory and pro-oxidant signaling pathways. Consequently, the development of small molecule inhibitors to block this axis is an area of intense research. This guide provides a detailed, data-driven comparison of two prominent RAGE inhibitors: FPS-ZM1 and Azeliragon (TTP488).
Quantitative Data Presentation: Inhibitor Performance Metrics
The efficacy of a pharmacological inhibitor is primarily defined by its binding affinity and inhibitory concentration. The table below summarizes the key quantitative metrics for this compound and Azeliragon, compiled from various experimental studies.
| Parameter | This compound | Azeliragon (TTP488 / PF-04494700) | Reference(s) |
| Binding Affinity (Ki) | ~25 nM | Not explicitly reported as Ki. | |
| Binding Affinity (Kd) | Not explicitly reported as Kd. | ~12.7 nM (for human sRAGE) | |
| Inhibitory Conc. (IC50) | ~0.6 µM (Aβ/RAGE binding) | ~500 nM (Aβ₁₋₄₂/sRAGE binding) | , |
| Target Domain | V-domain of RAGE | Extracellular domain of RAGE | , |
| BBB Permeability | Yes | Yes | , |
| Clinical Development | Preclinical | Reached Phase 3 trials for Alzheimer's Disease (one trial failed) | , |
Mechanism of Action
This compound is a high-affinity RAGE antagonist that specifically targets the V-domain of the receptor. This is the primary binding site for many key RAGE ligands, including Aβ and S100B. By binding to this domain, this compound effectively blocks the interaction of these ligands with RAGE, thereby preventing the initiation of downstream signaling. Studies have shown that this compound not only inhibits the influx of circulating Aβ into the brain but also suppresses β-secretase (BACE1) activity, leading to reduced Aβ production. Furthermore, it mitigates neuroinflammation by inhibiting microglia activation.
Azeliragon (TTP488) is an orally bioavailable small molecule that also inhibits the interaction between RAGE and its ligands at the extracellular domain. It has been shown to block the binding of Aβ, S100B, and AGEs. Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrated that Azeliragon reduces Aβ plaque deposition, decreases levels of inflammatory cytokines, and improves cerebral blood flow. Its ability to cross the blood-brain barrier and its progression to late-stage clinical trials underscore its significance as a RAGE inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of RAGE inhibition, the following diagrams, created using the DOT language, depict the RAGE signaling cascade and a standard experimental workflow for screening inhibitors.
Caption: RAGE signaling pathway leading to NF-κB activation.
Caption: Experimental workflow for RAGE inhibitor screening.
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of established experimental methodologies. Below are detailed protocols for key assays used in the characterization of RAGE inhibitors.
Competitive ELISA for IC50 Determination
This assay quantifies an inhibitor's ability to compete with a RAGE ligand for binding to the RAGE receptor.
-
Plate Preparation: 96-well microtiter plates are coated with recombinant human soluble RAGE (sRAGE) at a concentration of 10 μg/mL and incubated overnight at 4°C. Plates are then washed and blocked with a solution like 3% Bovine Serum Albumin (BSA) to prevent non-specific binding.
-
Competitive Binding: A constant concentration of a labeled RAGE ligand (e.g., biotinylated Aβ or ¹²⁵I-labeled Aβ) is mixed with serial dilutions of the inhibitor compound (e.g., this compound or Azeliragon).
-
Incubation: The ligand-inhibitor mixtures are added to the sRAGE-coated wells and incubated for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wells are washed to remove unbound components. For a biotinylated ligand, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The reaction is stopped, and the absorbance is read using a microplate reader. For a radiolabeled ligand, radioactivity in the wells is measured.
-
Data Analysis: The absorbance or radioactivity signal is plotted against the inhibitor concentration. The IC50 value is calculated as the concentration of inhibitor that reduces ligand binding by 50%.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the functional consequence of RAGE inhibition on its primary signaling pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or SH-SY5Y) is co-transfected with plasmids encoding for the full-length RAGE receptor and an NF-κB-driven luciferase reporter gene.
-
Inhibitor Treatment: Transfected cells are pre-incubated with various concentrations of the RAGE inhibitor for 1-2 hours.
-
RAGE Activation: Cells are then stimulated with a RAGE ligand (e.g., HMGB1 or S100B at 1 µg/mL) to activate the RAGE signaling pathway. A non-stimulated control group is also maintained.
-
Luciferase Assay: After an incubation period (typically 4-6 hours), cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal from inhibitor-treated, ligand-stimulated cells is normalized to the signal from cells stimulated with the ligand alone. This allows for the determination of the inhibitor's potency in blocking RAGE-mediated NF-κB activation.
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
This protocol assesses the therapeutic potential of a RAGE inhibitor in a living organism.
-
Animal Model: Aged transgenic mice that model Alzheimer's disease, such as APPsw/0 or tgAPPSWE/LON mice, are used. These mice develop Aβ pathology and cognitive deficits.
-
Drug Administration: The RAGE inhibitor (e.g., this compound or Azeliragon) or a vehicle control is administered to the mice daily for an extended period (e.g., 3 months) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Behavioral Testing: Following the treatment period, cognitive function is assessed using standardized tests like the Morris Water Maze to evaluate spatial learning and memory.
-
Biomarker Analysis: After behavioral testing, animals are euthanized, and brain and plasma samples are collected. Brain tissue is analyzed for Aβ plaque load (immunohistochemistry), levels of soluble and insoluble Aβ (ELISA), and markers of neuroinflammation (e.g., cytokine levels). Plasma is analyzed for Aβ levels.
-
Data Analysis: Statistical comparisons are made between the inhibitor-treated group and the vehicle-treated group to determine if the compound significantly improved cognitive performance and reduced AD-related pathology.
Verifying FPS-ZM1 Target Engagement: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming FPS-ZM1's Interaction with RAGE Through Western Blot Analysis.
This compound is a potent, small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily implicated in a variety of pathological processes, including neurodegenerative diseases, diabetes, and inflammation.[1] Confirmation of target engagement is a critical step in the preclinical validation of this compound and other RAGE inhibitors. This guide provides a comparative overview of using Western blot analysis to demonstrate this compound's engagement with its target, RAGE, and its subsequent effects on downstream signaling pathways.
Unveiling the Mechanism: The RAGE Signaling Cascade
The binding of ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-beta (Aβ), to the V-domain of RAGE initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[2][3] This activation leads to the expression of pro-inflammatory cytokines and other factors that contribute to cellular dysfunction. This compound exerts its inhibitory effect by binding to the V-domain of RAGE, thereby blocking ligand binding and attenuating the inflammatory response.
Experimental Evidence: Western Blot Analysis of this compound Target Engagement
Western blotting is a cornerstone technique to visualize and quantify the effects of this compound on the RAGE signaling pathway. This typically involves measuring the protein levels of RAGE itself and key downstream signaling molecules, such as the phosphorylated form of the NF-κB p65 subunit.
| Treatment Group | Target Protein | Change in Protein Expression (Fold Change vs. Control) | Reference |
| This compound | RAGE | ↓ (Significant decrease) | [4][5][6] |
| Phospho-NF-κB p65 | ↓ (Significant decrease in nuclear translocation) | [7][8][9][10][11] | |
| Azeliragon (TTP488) (Alternative RAGE Inhibitor) | Phospho-NF-κB p65 | ↓ (Significant decrease) | [12] |
Table 1. Summary of Quantitative Western Blot Data for RAGE Inhibitors.
Experimental Workflow and Protocol
The following provides a detailed protocol for performing Western blot analysis to assess this compound target engagement.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., microglia, endothelial cells) to an appropriate confluency.
-
Treat cells with desired concentrations of this compound or a vehicle control for a specified duration. It is advisable to include a positive control, such as a known RAGE ligand (e.g., AGEs or S100B), to stimulate the pathway.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13] This ensures equal loading of protein for each sample.
4. SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
6. Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RAGE, anti-phospho-NF-κB p65) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.
8. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1-2 hours at room temperature.
9. Chemiluminescent Detection:
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
10. Data Analysis and Quantification:
- Quantify the band intensities using densitometry software.
- Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Alternative Approaches and Comparative Compounds
While Western blot is a robust method for confirming this compound target engagement, other techniques can provide complementary data. These include:
-
Immunoprecipitation (IP): To confirm the direct interaction between this compound and RAGE.
-
ELISA: To quantify the levels of secreted inflammatory cytokines.
-
Immunofluorescence/Immunohistochemistry: To visualize the subcellular localization of RAGE and NF-κB.
For comparative studies, other RAGE inhibitors can be evaluated alongside this compound. A notable alternative is Azeliragon (TTP488) , another small molecule RAGE inhibitor that has been investigated in clinical trials.[12][15][16][17][18] Western blot analysis can be employed to compare the efficacy of this compound and Azeliragon in inhibiting RAGE signaling under the same experimental conditions.
By following the detailed protocols and considering the comparative data presented, researchers can effectively utilize Western blot analysis to validate the target engagement of this compound and advance the understanding of its therapeutic potential.
References
- 1. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 2 from Protective effect of this compound via RAGE/NF-κB signal pathway on thromboangiitis obliterans | Semantic Scholar [semanticscholar.org]
- 8. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. vtvtherapeutics.com [vtvtherapeutics.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In Vivo Neuroprotective Efficacy of FPS-ZM1: A Comparative Guide
For researchers and drug development professionals exploring novel therapeutic strategies for neurodegenerative diseases, the Receptor for Advanced Glycation End products (RAGE) presents a compelling target. FPS-ZM1, a high-affinity RAGE-specific inhibitor, has demonstrated significant neuroprotective effects in various preclinical in vivo models. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of this compound in an Alzheimer's Disease Mouse Model
This compound has been evaluated in aged APPsw/0 transgenic mice, a well-established model for Alzheimer's disease that exhibits significant Aβ pathology. The following table summarizes the comparative effects of this compound versus a related compound, FPS2, which does not cross the blood-brain barrier.
Table 1: Comparison of this compound and FPS2 in Aged APPsw/0 Mice [1]
| Parameter | Vehicle Control | FPS2 (non-BBB permeable) | This compound (BBB permeable) |
| Aβ40 and Aβ42 Levels (Cortex & Hippocampus) | Baseline | 30% - 40% reduction | 60% - 80% reduction |
| Amyloid Load (Cortex & Hippocampus) | Baseline | Moderate Reduction | 70% - 80% reduction |
| Activated Microglia | Baseline | ~25% reduction | ~80% reduction |
| Cerebral Blood Flow (CBF) Response | Impaired | Marginally effective | Almost completely restored |
Neuroprotective Effects of this compound in a Focal Cerebral Ischemia Rat Model
In a model of stroke using distal middle cerebral artery occlusion (MCAO) in Sprague-Dawley rats, this compound treatment demonstrated marked neuroprotective effects.
Table 2: Effects of this compound in a Rat Model of Focal Cerebral Ischemia [2][3]
| Parameter | Vehicle Control (MCAO) | This compound (MCAO) |
| Neurological Deficits | Severe | Significantly attenuated |
| Infarct Area | Large | Significantly reduced |
| Pro-inflammatory Cytokines | Elevated | Decreased levels |
| Astrocytic Activation & Microgliosis | Increased | Inhibited |
| RAGE and DIAPH1 Levels | Increased | Blocked increase |
| Phosphorylated NF-κB Levels | Increased | Reversed increase |
Experimental Protocols
Alzheimer's Disease Mouse Model
-
Animal Model: Aged (15-month-old) APPsw/0 transgenic mice, which overexpress a mutated human Aβ-precursor protein.[1]
-
Drug Administration: this compound was administered intravenously (i.v.) at a dosage of 1 mg/kg.[1][4] For longer-term studies, treatment was carried out for 2 months.[1]
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (e.g., 110 cm diameter) is filled with opaque water (20 ± 2 °C) and a hidden platform (e.g., 10 cm diameter) is submerged 1 cm below the surface.[5] Distal visual cues are placed around the room.[6]
-
Acquisition Phase: Mice undergo multiple trials per day (e.g., 4-6 trials) for several consecutive days to learn the platform's location.[6] Each trial lasts until the mouse finds the platform or for a maximum duration (e.g., 60 seconds).
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).[5] Memory retention is assessed by the time spent in the target quadrant.
-
-
Biochemical Assays:
-
ELISA: To quantify Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry: To assess amyloid plaque load and the number of activated microglia (e.g., using Iba1 staining).
-
Western Blot: To measure levels of RAGE, DIAPH1, and downstream signaling proteins like phosphorylated NF-κB. Standard protocols involve protein extraction, SDS-PAGE, transfer to a membrane, incubation with primary antibodies against the target proteins, followed by secondary antibody incubation and chemiluminescent detection.
-
Focal Cerebral Ischemia Rat Model
-
Surgical Procedure (MCAO): Permanent distal middle cerebral artery occlusion is induced.[2][3]
-
Drug Administration: this compound or vehicle was administered following the MCAO surgery, with treatment continuing for one week.[2][3] A typical intraperitoneal (i.p.) dosage is 1 mg/kg/day.[4]
-
Neurological Function Assessment: A modified neurological severity score (mNSS) is used to evaluate motor and balance deficits.[7]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarct area remains unstained.[8] The unstained area is then quantified.
-
Histological and Biochemical Analyses:
Visualizing the Mechanism and Workflow
RAGE-DIAPH1 Signaling Pathway
The neuroprotective effects of this compound are primarily attributed to its inhibition of the RAGE signaling pathway. Ligands such as Amyloid-β (Aβ) and other pro-inflammatory molecules bind to RAGE, leading to the recruitment of the intracellular effector DIAPH1. This interaction triggers a downstream cascade that activates transcription factors like NF-κB, resulting in neuroinflammation and neuronal damage. This compound blocks the initial ligand-RAGE interaction.
References
- 1. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute ischemia induces spatially and transcriptionally distinct microglial subclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of FPS-ZM1 and Anti-RAGE Antibodies as RAGE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent inhibitors of the Receptor for Advanced Glycation End products (RAGE): the small molecule inhibitor FPS-ZM1 and anti-RAGE antibodies. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs in fields such as neurodegeneration, diabetes, and inflammation.
Introduction to RAGE and its Inhibition
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a wide range of inflammatory and age-related diseases. Ligand binding to RAGE activates downstream signaling pathways, leading to chronic inflammation and cellular damage. Consequently, inhibiting the RAGE signaling pathway is a promising therapeutic strategy. This guide focuses on two distinct approaches to RAGE inhibition: a small molecule antagonist, this compound, and a biological approach using anti-RAGE antibodies.
Mechanism of Action
This compound is a high-affinity, blood-brain barrier-permeable small molecule that acts as a specific antagonist of RAGE.[1][2] It functions by binding to the V-domain of RAGE, the primary ligand-binding site, thereby preventing the interaction of RAGE with its various ligands, including amyloid-beta (Aβ), S100 proteins, and advanced glycation end products (AGEs).[1][2]
Anti-RAGE antibodies are monoclonal or polyclonal antibodies that target different epitopes on the extracellular domain of RAGE.[3] Their mechanism of action involves binding to RAGE and sterically hindering the binding of its ligands. Depending on the specific antibody, they can target the N-terminus, the V-domain, or other regions such as the heparan sulfate binding site.[1][4] Unlike this compound, most anti-RAGE antibodies are not expected to cross the blood-brain barrier.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative anti-RAGE antibodies based on available literature.
Table 1: Binding Affinity and Potency
| Parameter | This compound | Anti-RAGE Antibody (Polyclonal, Goat) | Anti-RAGE Antibody (XT-M4, Rat Monoclonal, Humanized) |
| Target | RAGE V-domain | RAGE Extracellular Domain | RAGE Extracellular Domain |
| Ki | 25 nM[6] | Not Reported | Not Reported |
| Kd | Not Reported | Not Reported | Sub-nanomolar (after affinity maturation)[1] |
| IC50 | 0.6 µM (for Aβ binding)[7] | 15-35 µg/mL (for AGE-BSA binding)[8] (~100-233 nM)* | Not Reported |
* Calculation based on an estimated molecular weight of 150 kDa for goat IgG.[1][9] This provides a molar concentration range for comparison.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Anti-RAGE Antibody (Humanized) |
| Administration Route (in vivo) | Intraperitoneal (i.p.)[10][11] | Intravenous (i.v.), Intravitreal[12][13] |
| Blood-Brain Barrier Permeability | Yes[14] | No (generally)[5] |
| Elimination Half-life (mice) | Not explicitly reported, but brain uptake is rapid. | 11-12 days[9][12] |
Table 3: In Vivo Efficacy in Disease Models
| Disease Model | This compound | Anti-RAGE Antibody |
| Alzheimer's Disease (mouse model) | Reduced Aβ influx into the brain, suppressed neuroinflammation, and improved cognitive function.[14][15] | Limited data due to BBB permeability. |
| Diabetic Retinopathy (rat model) | Not extensively reported. | Reduced retinal vascular leakage and inflammation.[13][16] |
| Acute Lung Injury (mouse model) | Not extensively reported. | Reduced lung inflammation. |
| Sepsis (mouse model) | Not extensively reported. | Improved survival rates.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
RAGE Binding Assay (ELISA-based)
This protocol is a general guideline for assessing the inhibition of ligand-RAGE binding.
-
Plate Coating: Coat a 96-well microplate with a RAGE ligand (e.g., AGE-BSA or Aβ) at a concentration of 5-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor (this compound or anti-RAGE antibody) to the wells, followed by the addition of a constant concentration of soluble RAGE (sRAGE). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a primary antibody against RAGE, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells without the inhibitor.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to determine the binding affinity and kinetics of molecular interactions.
-
Chip Immobilization: Immobilize recombinant RAGE protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the analyte (this compound or anti-RAGE antibody) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte dilutions over the immobilized RAGE surface at a constant flow rate. Monitor the association and dissociation phases in real-time by measuring the change in the refractive index at the chip surface.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vivo Administration Protocols
This compound in a Mouse Model of Alzheimer's Disease:
-
Animal Model: Aged APP/PS1 transgenic mice are commonly used.[14]
-
Dosage and Administration: this compound is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight daily for a specified period (e.g., 1-3 months).[15]
-
Outcome Measures: Behavioral tests (e.g., Morris water maze), immunohistochemical analysis of Aβ plaques and neuroinflammation in the brain, and biochemical analysis of Aβ levels.[14]
Anti-RAGE Antibody in a Rat Model of Diabetic Retinopathy:
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a common model.[13]
-
Dosage and Administration: A single intravitreal injection of the anti-RAGE antibody is administered. Doses can range from 1 to 100 ng/kg body weight.[13][16]
-
Procedure for Intravitreal Injection:
-
Anesthetize the rat.
-
Create a small puncture in the sclera near the limbus using a fine-gauge needle.
-
Carefully insert a Hamilton syringe with a 33-gauge needle through the puncture into the vitreous humor.
-
Slowly inject the antibody solution (typically 2-5 µL).
-
Withdraw the needle and apply a topical antibiotic.
-
-
Outcome Measures: Assessment of retinal vascular permeability (e.g., Evans blue leakage), retinal histology to quantify acellular capillaries, and measurement of inflammatory markers in the retina.[13]
Mandatory Visualization
RAGE Signaling Pathway and Inhibition
Caption: RAGE signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for RAGE inhibitor evaluation.
Logical Relationship: this compound vs. Anti-RAGE Antibody
Caption: Key features of this compound and anti-RAGE antibodies.
Conclusion
Both this compound and anti-RAGE antibodies represent viable strategies for inhibiting the RAGE pathway, each with distinct advantages and disadvantages. This compound, as a small molecule, offers the significant advantage of blood-brain barrier permeability, making it a strong candidate for CNS-related disorders like Alzheimer's disease. Its potential for oral bioavailability also presents a more convenient administration route.
Anti-RAGE antibodies, on the other hand, exhibit high specificity and affinity, along with a long plasma half-life, which may allow for less frequent dosing. Their larger size, however, generally restricts their action to the periphery, making them more suitable for systemic inflammatory conditions and diseases where the target is outside the central nervous system, such as diabetic retinopathy and certain vascular inflammatory disorders.
The choice between this compound and an anti-RAGE antibody will ultimately depend on the specific research question and the therapeutic context. For central nervous system pathologies, this compound is the more logical choice, while for peripheral inflammatory conditions, anti-RAGE antibodies may be more appropriate. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative therapeutic potential of these two promising classes of RAGE inhibitors.
References
- 1. scrippslabs.com [scrippslabs.com]
- 2. Rabbit Anti-Goat IgG antibody (10285-1-AP) | Proteintech [ptglab.com]
- 3. raybiotech.com [raybiotech.com]
- 4. krishgen.com [krishgen.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. atsbio.com [atsbio.com]
- 8. Goat immunolobulin G. Peptide chains and terminal residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of FPS-ZM1 for the RAGE V Domain: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise interaction of a small molecule inhibitor with its target is a critical determinant of its therapeutic potential and off-target effects. This guide provides a comprehensive assessment of the specificity of FPS-ZM1 for the V domain of the Receptor for Advanced Glycation End products (RAGE), comparing its performance with other known RAGE inhibitors and presenting supporting experimental data.
This compound has emerged as a potent, blood-brain barrier-permeable small molecule inhibitor of RAGE, a multi-ligand receptor of the immunoglobulin superfamily implicated in a range of chronic diseases, including Alzheimer's disease, diabetes, and inflammation.[1][2] The specificity of this compound for the V domain of RAGE, the primary ligand-binding site, is a key aspect of its mechanism of action.[1][2][3] This guide delves into the experimental evidence supporting this specificity and provides a comparative overview with other RAGE inhibitors.
Comparative Analysis of RAGE Inhibitors
The following table summarizes the available quantitative data for this compound and other selected RAGE inhibitors, focusing on their binding affinity and specificity for the RAGE V domain.
| Inhibitor | Target Domain | Ki (nM) | IC50 (µM) | Notes |
| This compound | V domain | 25[4][5] | 0.6[6] | High-affinity, specific inhibitor blocking Aβ, S100B, AGE, and HMGB1 binding to the V domain.[1][3] Does not inhibit Aβ binding to LRP.[3][7] |
| Azeliragon (TTP488) | V domain (predicted) | - | 0.5 (for Aβ1-42)[8] | Small molecule inhibitor that has been in clinical trials.[8] |
| FPS2 | Not specified | - | - | An analog of this compound that does not cross the blood-brain barrier.[7] |
| RAGE Antagonistic Peptides (RAPs) | V domain | - | - | Derived from RAGE ligands like HMGB1 or S100P, they competitively inhibit ligand binding.[8] |
| Glycosaminoglycans (e.g., GM-1111) | V domain | 1.69 (Kd) | 0.08 (for HMGB1) | These molecules interact with the V domain, which contains hydrophobic and basic amino acids.[9] |
Experimental Protocols for Specificity Assessment
The specificity of this compound for the RAGE V domain has been validated through several key experiments. Below are the methodologies employed in these critical studies.
Ligand Binding Inhibition Assay (ELISA-based)
This assay is designed to determine if an inhibitor can block the binding of a specific ligand to the RAGE V domain.
-
Objective: To quantify the inhibition of Amyloid-β (Aβ) binding to soluble RAGE (sRAGE) by this compound.
-
Protocol:
-
Immobilize recombinant soluble RAGE (sRAGE) onto a 96-well microplate.
-
Pre-incubate varying concentrations of this compound with biotinylated Aβ40 or Aβ42.
-
Add the inhibitor/Aβ mixture to the sRAGE-coated wells and incubate to allow binding.
-
Wash the wells to remove unbound Aβ.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated Aβ.
-
Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength.
-
The reduction in absorbance in the presence of this compound indicates inhibition of Aβ binding.
-
-
Control for Specificity: To demonstrate specificity, a similar assay is performed using a different Aβ receptor, such as the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). The absence of inhibition by this compound in this setup confirms its specificity for RAGE.[3]
Direct Binding Assay with Recombinant RAGE Domains
This experiment directly assesses the binding of the inhibitor to the specific domains of the RAGE protein.
-
Objective: To confirm that this compound directly interacts with the V domain of RAGE.
-
Protocol:
-
Use recombinant proteins corresponding to the RAGE V domain and the C1-C2 domains.
-
Radiolabel a known RAGE ligand, such as ¹²⁵I-Aβ40.
-
Perform a binding assay by incubating the radiolabeled ligand with either the V domain or the C1-C2 domains in the presence and absence of this compound.
-
Measure the amount of bound radioactivity.
-
-
Expected Outcome: this compound will significantly reduce the binding of the radiolabeled ligand to the V domain but not to the C1-C2 domains, demonstrating its specific interaction with the V domain.[3]
Visualizing Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the RAGE signaling pathway, the experimental workflow for assessing inhibitor specificity, and the logical framework of the comparative analysis.
Caption: The RAGE signaling pathway is initiated by ligand binding to the V domain, leading to downstream cellular responses. This compound specifically targets and inhibits this initial interaction.
Caption: Logical framework for the comparative assessment of this compound against other RAGE inhibitors based on key performance parameters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 5. JCI Insight - Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice [insight.jci.org]
- 6. This compound [neuromics.com]
- 7. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPS-ZM1: Cross-Validation of a High-Affinity RAGE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FPS-ZM1, a potent antagonist of the Receptor for Advanced Glycation End products (RAGE), with other alternative RAGE inhibitors. We present a cross-validation of this compound's effects across various cell lines, supported by experimental data and detailed methodologies for key assays. This document is intended to serve as a valuable resource for researchers investigating RAGE-mediated signaling in neurodegenerative diseases, inflammation, and cancer.
Introduction to this compound and RAGE Inhibition
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a variety of pathological processes, including neuroinflammation, diabetic complications, and cancer progression. RAGE activation by ligands such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ) triggers a cascade of intracellular signaling, leading to chronic inflammation and cellular damage.
This compound is a high-affinity, blood-brain barrier-permeable RAGE inhibitor with a reported IC50 of 0.6 μM and a Ki of 25 nM. It acts by binding to the V-domain of RAGE, thereby blocking ligand interaction and subsequent downstream signaling. This guide will delve into the efficacy of this compound across different cellular models and compare its performance with other known RAGE inhibitors.
Comparative Analysis of RAGE Inhibitors
While this compound has demonstrated significant promise in preclinical studies, other RAGE inhibitors have also been developed and investigated. This section provides a comparative overview of this compound and its notable alternatives.
| Inhibitor | Mechanism of Action | Key Features | Clinical Development |
| This compound | High-affinity antagonist, binds to the V-domain of RAGE, blocking ligand binding. | Blood-brain barrier permeable; demonstrates efficacy in preclinical models of Alzheimer's disease and neuroinflammation. | Preclinical |
| Azeliragon (TTP488, PF-04494700) | Small molecule inhibitor of RAGE. | Orally bioavailable; has undergone Phase 3 clinical trials for Alzheimer's disease.[1] | Phase 3 trials for Alzheimer's disease have been conducted, though with mixed results.[1][2] |
| Papaverine | Identified as a RAGE inhibitor through a drug design system. | An opiate alkaloid with smooth muscle relaxant properties; shown to inhibit RAGE-dependent NF-κB activation.[3] | Primarily used for other indications; its potential as a dedicated RAGE inhibitor is still under investigation. |
Cross-Validation of this compound Effects in Different Cell Lines
The efficacy of a therapeutic compound is significantly validated by its consistent performance across various cellular contexts. This section summarizes the effects of this compound in several key cell lines used in biomedical research.
| Cell Line | Cell Type | Key Findings with this compound Treatment | Reference |
| BV-2 | Murine Microglia | - Attenuates LPS-induced inflammation by suppressing the JAK/STAT signaling pathway. - Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. | [2] |
| Primary Microglia | Rat Primary Microglia | - Suppresses AGEs-induced neuroinflammation and oxidative stress. - Inhibits the nuclear translocation of NF-κB p65. | [4] |
| SH-SY5Y | Human Neuroblastoma | - While direct quantitative data for this compound is limited, this cell line is a widely used model for studying neuronal-related effects of RAGE inhibition.[3][5][6][7] | N/A |
| HT1080 | Human Fibrosarcoma | - In RAGE-expressing HT1080 cells, RAGE inhibition (by papaverine) suppressed cell proliferation and migration.[3] | [3] |
| Panc1 & Pan02 | Pancreatic Cancer | - In these cell lines, the RAGE inhibitor Azeliragon demonstrated a dose-dependent inhibition of NF-κB phosphorylation.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
RAGE Signaling Pathway and Inhibition by this compound
Caption: RAGE signaling and this compound inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound efficacy testing.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
This protocol is adapted for a 96-well plate format and is suitable for assessing the cytotoxicity of this compound and its alternatives.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Be careful not to introduce bubbles, as they can interfere with the absorbance reading.
-
-
Final Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated or vehicle-treated cells).
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Western Blot for RAGE and Downstream Targets
This protocol outlines the steps for detecting the protein expression levels of RAGE and its downstream signaling molecules.
-
Sample Preparation:
-
Culture and treat cells with this compound or other compounds as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-RAGE, anti-phospho-NF-κB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound or other inhibitors for 1 hour.
-
Stimulate the cells with a known NF-κB activator (e.g., LPS or TNF-α) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and NF-κB (e.g., green) channels.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm in multiple cells per condition.
-
Conclusion
This compound stands out as a potent and specific inhibitor of the RAGE receptor, demonstrating consistent anti-inflammatory and neuroprotective effects across various preclinical models. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for targeting neurodegenerative diseases. While alternatives like Azeliragon have progressed further in clinical trials, the robust preclinical data for this compound warrants continued investigation and positions it as a strong benchmark for the development of next-generation RAGE inhibitors. The experimental protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of this compound and other RAGE-targeting compounds.
References
- 1. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anticancer effects of a RAGE inhibitor discovered using a structure-based drug design system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welcome.cytekbio.com [welcome.cytekbio.com]
- 5. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative proteomics and in-cell cross-linking reveal cellular reorganisation during early neuronal differentiation of SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear translocation of NF-κB [bio-protocol.org]
Safety Operating Guide
Proper Disposal of FPS-ZM1: A Step-by-Step Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals handling FPS-ZM1 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This compound, a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE), is classified as a combustible solid and is highly hazardous to water, necessitating careful management of its waste stream. This guide provides essential, step-by-step instructions for the proper disposal of this compound, from initial handling to final removal from the laboratory.
Key Safety and Handling Information
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound and its waste. All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data for this compound, which informs its handling and disposal protocols.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₂ClNO | Cayman Chemical, Sigma-Aldrich[1][2] |
| Molecular Weight | 327.85 g/mol | Sigma-Aldrich[2] |
| Solubility in DMSO | ~100 mg/mL | Sigma-Aldrich[2] |
| Solubility in Ethanol | ~15 mg/mL | Cayman Chemical[3] |
| Solubility in DMF | ~30 mg/mL | Cayman Chemical[3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich[1] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, packaging, labeling, and transfer of the chemical waste. The following workflow outlines the necessary steps for safe disposal.
Experimental Protocols for Accidental Spills
In the event of an accidental spill of this compound, the following procedure should be followed:
-
Evacuate and Ventilate : Ensure the immediate area of the spill is clear of all personnel and increase ventilation to the area.
-
Containment : For liquid spills, absorb the material using an inert, non-combustible absorbent material such as vermiculite, sand, or earth. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection : Place the contained waste into a designated and properly labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., ethanol) and then washing with soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. This compound ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Safe Handling of FPS-ZM1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the high-affinity RAGE inhibitor, FPS-ZM1, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemical compounds with potential hazards.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Chemical Splash Goggles | Recommended when there is a significant risk of splashing, such as during bulk handling or solution preparation.[1][2] | |
| Face Shield | Should be used in conjunction with goggles when handling large quantities or when there is a high risk of splashing.[1][2][3] | |
| Hand Protection | Nitrile Gloves | Offers good resistance to a variety of chemicals and provides a barrier against accidental skin contact. Check for tears before and during use.[3][4] |
| Body Protection | Laboratory Coat | A standard cotton or poly-cotton lab coat is required to protect against minor spills and contamination of personal clothing.[1][3][4] |
| Chemical-Resistant Apron | Recommended when handling large volumes of this compound solutions to provide an additional layer of protection.[3] | |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect feet from spills and falling objects.[3] |
Operational Workflow for Handling this compound
Proper handling of this compound is critical to maintain its stability and to minimize exposure risks. The following workflow outlines the key steps from receiving to experimental use.
Caption: A workflow diagram illustrating the key stages of handling this compound, from receiving to disposal.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container at the recommended temperature of -20°C.[5][6]
2. Preparation of Stock Solutions:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Weigh the desired amount of this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7][8] Solubility in DMSO is reported to be up to 100 mg/mL.[7] For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and ddH2O may be necessary.[8]
3. Experimental Use:
-
Always wear the appropriate personal protective equipment as outlined in the table above.
-
Handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Unused this compound and its solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedures:
-
Dispose of all this compound waste in accordance with your institution's chemical waste disposal procedures and local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
In Case of Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion: Wash out mouth with water, provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
By adhering to these safety and handling guidelines, researchers can work with this compound in a safe and effective manner, fostering a secure laboratory environment and contributing to the advancement of scientific knowledge.
References
- 1. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 2. wcupa.edu [wcupa.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
- 7. This compound ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
